Product packaging for Mw-150(Cat. No.:CAS No. 1628502-91-9)

Mw-150

Cat. No.: B3025696
CAS No.: 1628502-91-9
M. Wt: 381.5 g/mol
InChI Key: CIIVUDIZZJLXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MW-150 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N5 B3025696 Mw-150 CAS No. 1628502-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIVUDIZZJLXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628502-91-9
Record name MW-150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MW-150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mw-150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mw-150 is a novel, central nervous system (CNS) penetrant, orally active, and selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Its mechanism of action centers on the modulation of neuroinflammatory pathways that are critically implicated in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. By selectively targeting p38α MAPK, this compound effectively attenuates downstream inflammatory signaling cascades, including the phosphorylation of MAPK-activated protein kinase 2 (MK2) and the production of the pro-inflammatory cytokine interleukin-1β (IL-1β). Preclinical studies in relevant mouse models of Alzheimer's disease have demonstrated the potential of this compound to mitigate synaptic dysfunction, reduce tau hyperphosphorylation, and improve cognitive deficits. This technical guide provides a comprehensive overview of the molecular mechanism, experimental validation, and quantitative parameters associated with the action of this compound.

Core Mechanism of Action: Selective Inhibition of p38α MAPK

The primary mechanism of action of this compound is its selective, competitive inhibition of the ATP-binding site of the p38α MAPK isoform.[1][2] p38α MAPK is a key serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[3][4] In the context of neurodegenerative diseases, the overactivation of p38α MAPK in both glial cells and neurons contributes to a chronic neuroinflammatory state, leading to synaptic dysfunction and neuronal damage.[3][4][5]

This compound has demonstrated high selectivity for the p38α isoform, which is a critical attribute for a therapeutic candidate, as it minimizes off-target effects that could arise from the inhibition of other kinases, including other p38 MAPK isoforms.[1]

Signaling Pathway

The binding of this compound to p38α MAPK prevents the phosphorylation and subsequent activation of its downstream substrates. This targeted inhibition disrupts the propagation of inflammatory signals within the cell. The key signaling cascade affected by this compound is illustrated below.

Mw150_Mechanism_of_Action stress Stress Stimuli (e.g., Aβ, Cytokines) MKK3_6 MKK3/6 stress->MKK3_6 activates p38a p38α MAPK MKK3_6->p38a phosphorylates (activates) MK2 MK2 p38a->MK2 phosphorylates p_MK2 p-MK2 (active) Tau Tau p38a->Tau phosphorylates Mw150 This compound Mw150->p38a inhibits IL1b_mRNA IL-1β mRNA Translation p_MK2->IL1b_mRNA stabilizes IL1b_protein IL-1β Production IL1b_mRNA->IL1b_protein leads to Neuroinflammation Neuroinflammation IL1b_protein->Neuroinflammation promotes p_Tau Hyperphosphorylated Tau Synaptic_dysfunction Synaptic Dysfunction p_Tau->Synaptic_dysfunction contributes to Cognitive_decline Cognitive Decline Synaptic_dysfunction->Cognitive_decline results in Neuroinflammation->Synaptic_dysfunction induces

This compound inhibits p38α MAPK, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Inhibitory Activity
ParameterTargetValueCell Type/SystemReference
Ki p38α MAPK101 nMRecombinant Human Enzyme[2]
IC50 MK2 Phosphorylation332 nMActivated Glia[2]
IC50 IL-1β Production936 nMActivated Glia[2]
Table 2: In Vivo Efficacy in Alzheimer's Disease Mouse Models
Animal ModelTreatment RegimenKey OutcomesReference
APP/PS1 Transgenic Mice 2.5 mg/kg, oral, daily for 3-4 monthsImproved performance in Radial Arm Water Maze and Contextual Fear Conditioning tests.[2]
5xFAD Mice with Hyperhomocysteinemia Not specifiedReduced behavioral impairment in Morris Water Maze, attenuation of synaptic loss, and reduction in tau phosphorylation.[6][7]
APP/PS1 Knock-in Mice 2.5 mg/kg, intraperitoneal, daily for 14 daysAttenuated memory deficits.[8][9]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro p38α MAPK Kinase Assay

Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human p38α MAPK.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO is prepared.

  • Enzyme and Substrate: Recombinant human p38α MAPK is added to the reaction mixture along with a specific peptide substrate (e.g., myelin basic protein or a synthetic peptide).

  • Inhibitor Addition: this compound is serially diluted and added to the reaction wells to achieve a range of final concentrations.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C and is then terminated by the addition of a stop solution (e.g., 3% phosphoric acid).

  • Detection and Analysis: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter. The Ki value is calculated from the IC50 value, which is determined by fitting the dose-response data to a four-parameter logistic equation.

MK2 Phosphorylation Assay in Activated Glia (Western Blot)

Objective: To measure the effect of this compound on the phosphorylation of the p38α MAPK substrate, MK2, in a cellular context.

Methodology:

  • Cell Culture and Treatment: Primary glial cell cultures or a microglial cell line (e.g., BV-2) are seeded in culture plates. The cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) to activate the p38α MAPK pathway.

  • Cell Lysis: Following stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-MK2 to total MK2 is calculated to determine the extent of MK2 phosphorylation.

IL-1β Production Assay in Activated Glia (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-1β by activated glial cells.

Methodology:

  • Cell Culture and Treatment: Similar to the MK2 phosphorylation assay, glial cells are pre-treated with a dose range of this compound followed by stimulation with LPS.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Briefly, the supernatant samples and a series of IL-1β standards are added to a microplate pre-coated with an IL-1β capture antibody.

  • Detection and Quantification: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution. The resulting colorimetric reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of IL-1β in the samples is determined by interpolating from the standard curve.

Morris Water Maze in 5xFAD Mouse Model

Objective: To assess the in vivo efficacy of this compound in improving spatial learning and memory in a mouse model of Alzheimer's disease.

Methodology:

  • Apparatus: A circular pool (approximately 1.2 meters in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden escape platform is submerged just below the water surface in one of the four quadrants of the pool. Various extra-maze cues are placed around the room to serve as spatial references.

  • Acquisition Phase: Mice are trained to find the hidden platform over several consecutive days (e.g., 5-7 days), with multiple trials per day (e.g., 4 trials). For each trial, the mouse is released into the pool from one of four randomly chosen starting positions and allowed to swim for a set time (e.g., 60 seconds) to find the platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial: Following the acquisition phase, a probe trial is conducted in which the escape platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indices of spatial memory retention.

  • Data Analysis: The escape latencies during the acquisition phase and the data from the probe trial are analyzed to compare the performance of this compound-treated mice with that of vehicle-treated control groups.

Experimental and Logical Workflows

The development and characterization of this compound typically follow a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow invitro_kinase In Vitro Kinase Assay (p38α Inhibition - Ki) cell_based_assays Cell-Based Assays (MK2 Phosphorylation, IL-1β Production) invitro_kinase->cell_based_assays Proceed if potent and selective pk_studies Pharmacokinetic Studies (Oral Bioavailability, CNS Penetrance) cell_based_assays->pk_studies Proceed if effective in cells invivo_efficacy In Vivo Efficacy Studies (AD Mouse Models) pk_studies->invivo_efficacy Proceed if favorable PK profile behavioral Behavioral Testing (Morris Water Maze) invivo_efficacy->behavioral Assess cognitive function pathology Post-mortem Analysis (Synaptic Markers, Tau Phosphorylation) invivo_efficacy->pathology Assess neuropathology

A typical experimental workflow for this compound characterization.

Conclusion

This compound is a promising, selective p38α MAPK inhibitor with a well-defined mechanism of action that directly targets a key signaling node in neuroinflammatory pathways. Its ability to potently inhibit downstream effectors such as MK2 and IL-1β in relevant cellular models, combined with its demonstrated efficacy in improving cognitive function and reducing neuropathological markers in preclinical models of Alzheimer's disease, underscores its potential as a disease-modifying therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of neuroinflammation and the development of novel therapeutics for neurodegenerative disorders. Further investigation into the long-term safety and efficacy of this compound in clinical settings is warranted.

References

MW-150: A Novel Therapeutic Approach to Restoring Synaptic Integrity in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synaptic dysfunction is a cardinal feature of many neurodegenerative diseases, including Alzheimer's disease (AD), and represents a primary correlate of cognitive decline. The intricate molecular machinery governing synaptic plasticity is a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of MW-150 (also known as MW01-18-150SRM), a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK). Preclinical evidence strongly suggests that this compound effectively mitigates synaptic dysfunction and enhances synaptic plasticity by modulating neuroinflammatory pathways, offering a promising disease-modifying strategy for neurodegenerative disorders. This document details the mechanism of action of this compound, summarizes key preclinical findings, outlines experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Neuroinflammation-Synaptic Dysfunction Axis

A growing body of evidence implicates chronic neuroinflammation as a critical driver of synaptic dysfunction and subsequent cognitive decline in neurodegenerative diseases.[1] Proinflammatory cytokines, released by activated microglia and astrocytes in response to pathological insults such as amyloid-beta (Aβ) plaques, can disrupt synaptic signaling, impair long-term potentiation (LTP), and promote synapse loss.[2] The p38α MAPK signaling pathway has been identified as a key regulator of this inflammatory cascade in the brain.[3] this compound was developed to selectively target this pathway, thereby attenuating the detrimental effects of neuroinflammation on synaptic health.[1]

Mechanism of Action of this compound

This compound is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase that is a central node in cellular stress and inflammatory responses.[4] In the context of the CNS, p38α MAPK is activated in both neurons and glial cells by various stressors, including proinflammatory cytokines and Aβ oligomers.[3]

Key Mechanistic Attributes:

  • Selective Inhibition: this compound exhibits high selectivity for the p38α isoform of MAPK, minimizing off-target effects.[3]

  • CNS Penetrance: The molecule is designed to effectively cross the blood-brain barrier, enabling it to reach its target in the brain.[4]

  • Oral Bioavailability: this compound can be administered orally, facilitating its use in preclinical studies and its potential for clinical development.[4]

  • Dual Cellular Action: By inhibiting p38α MAPK in both neurons and glia, this compound can simultaneously dampen the production of inflammatory mediators by glial cells and protect neurons from their downstream detrimental effects on synaptic function.[3]

Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its neuroprotective effects.

MW150_Mechanism cluster_extracellular Extracellular Space cluster_glia Microglia / Astrocyte cluster_neuron Neuron Pathological\nStimuli Pathological Stimuli Receptors Receptors Pathological\nStimuli->Receptors p38a_MAPK_Glia p38α MAPK Receptors->p38a_MAPK_Glia Cytokine_Production Proinflammatory Cytokine Production (e.g., IL-1β, TNF-α) p38a_MAPK_Glia->Cytokine_Production Receptors_Neuron Cytokine Receptors Cytokine_Production->Receptors_Neuron Binds p38a_MAPK_Neuron p38α MAPK Receptors_Neuron->p38a_MAPK_Neuron Synaptic_Dysfunction Synaptic Dysfunction & Impaired Plasticity p38a_MAPK_Neuron->Synaptic_Dysfunction Synaptic_Integrity Improved Synaptic Integrity & Plasticity MW150 This compound MW150->p38a_MAPK_Glia Inhibits MW150->p38a_MAPK_Neuron Inhibits MW150->Synaptic_Integrity Promotes MWM_Workflow Start Start Animal_Acclimation Animal Acclimation & Handling Start->Animal_Acclimation Acquisition_Training Acquisition Training (Multiple Days) Animal_Acclimation->Acquisition_Training Probe_Trial Probe Trial (Platform Removed) Acquisition_Training->Probe_Trial Data_Collection Data Collection (Escape Latency, Path Length, Time in Quadrant) Probe_Trial->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End LTP_Workflow Start Start Anesthesia_Stereotaxic Anesthesia & Stereotaxic Surgery Start->Anesthesia_Stereotaxic Electrode_Placement Electrode Placement (Stimulating & Recording) Anesthesia_Stereotaxic->Electrode_Placement Baseline_Recording Baseline fEPSP Recording (Low-Frequency Stimulation) Electrode_Placement->Baseline_Recording LTP_Induction LTP Induction (High-Frequency Stimulation) Baseline_Recording->LTP_Induction Post_HFS_Recording Post-HFS fEPSP Recording LTP_Induction->Post_HFS_Recording Data_Analysis Data Analysis (fEPSP Slope) Post_HFS_Recording->Data_Analysis End End Data_Analysis->End

References

Preclinical Profile of MW-150: A Novel p38α MAPK Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Executive Summary

MW-150 (also known as MW01-18-150SRM) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK).[1][2][3] Preclinical research has demonstrated its potential as a disease-modifying therapeutic for Alzheimer's disease (AD) by targeting neuroinflammation, a critical component in the progression of the disease.[4][5] In multiple animal models of AD, this compound has shown the ability to attenuate cognitive deficits, reduce neuroinflammation, and rescue neuronal dysfunction without directly impacting amyloid plaque load.[6][7][8] This document provides a comprehensive technical overview of the preclinical data for this compound, including its mechanism of action, key in vitro and in vivo findings, and detailed experimental methodologies, to support its continued development for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action: Targeting Neuroinflammation via p38α MAPK Inhibition

This compound exerts its therapeutic effects by selectively inhibiting the p38α MAPK signaling pathway.[1] This kinase is a key regulator of the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in glial cells (microglia and astrocytes).[6][9] In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) oligomers and other stressors lead to the overactivation of p38α MAPK in both neurons and glia.[5][8] This sustained activation drives chronic neuroinflammation, contributing to synaptic dysfunction, neuronal damage, and cognitive decline.[2][6][10]

This compound intervenes in this pathological cascade by binding to p38α MAPK and inhibiting its kinase activity.[1] This, in turn, suppresses the downstream signaling that leads to the production and release of inflammatory cytokines, thereby reducing the neuroinflammatory environment in the brain.[6] Notably, this mechanism of action is distinct from many current AD therapies that primarily target amyloid plaques.[4]

cluster_stress Cellular Stressors (e.g., Aβ oligomers) cluster_glia Activated Glia (Microglia/Astrocytes) cluster_neuron Neuronal Effects Stressor Aβ Oligomers p38a p38α MAPK Stressor->p38a Activates MK2 MK2 p38a->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) MK2->Cytokines Upregulates Production Synaptic_Dysfunction Synaptic Dysfunction Cytokines->Synaptic_Dysfunction Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage MW150 This compound MW150->p38a Inhibits

Caption: Signaling pathway of this compound in Alzheimer's disease.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell/SystemReference
Ki (p38α MAPK) 101 nMEnzyme Assay[1]
IC50 (MK2 Phosphorylation) 332 nMActivated Glia[1]
IC50 (IL-1β Production) 936 nMActivated Glia[1]
Table 2: In Vivo Efficacy in Alzheimer's Disease Models
Animal ModelTreatment RegimenKey FindingsReference
APP/PS1 Transgenic Mice 2.5 mg/kg, daily oral gavage for 3-4 monthsImproved performance in Radial Arm Water Maze (RAWM) and contextual fear conditioning tests.[1]
APPNLh/NLh x PS1P264L/P264L Knock-in Mice 2.5 mg/kg, daily i.p. for 14 daysRAWM behavior indistinguishable from wild-type mice.[1]
5xFAD Mice with Hyperhomocysteinemia (HHcy) 8-week dietReduced behavioral impairment in Morris Water Maze; attenuated synaptic loss and tau phosphorylation.[7][11]
AD Mouse Model Not specifiedAttenuated the increase in IL-1β and TNF-α levels; increased the number of IBA1+ microglia within amyloid plaques without affecting overall microglia or plaque volume.[6]

Detailed Experimental Protocols

This section outlines the methodologies employed in the key preclinical studies of this compound.

Animal Models
  • APP/PS1 Transgenic Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent development of amyloid plaques and cognitive deficits, mimicking key aspects of familial Alzheimer's disease.[1][12]

  • 5xFAD Mice: This model expresses five familial Alzheimer's disease mutations in APP and PSEN1, resulting in a rapid and aggressive amyloid pathology.[7][11]

  • Hyperhomocysteinemia (HHcy) Model: This model of small vessel disease was induced in 5xFAD mice through an 8-week specialized diet to mimic the mixed amyloid and vascular pathologies often seen in human AD patients.[7][11]

Drug Administration
  • Oral Gavage: this compound was dissolved in a vehicle (e.g., corn oil) and administered daily to mice at a dose of 2.5 mg/kg.[1]

  • Intraperitoneal (i.p.) Injection: In some studies, this compound was administered via daily i.p. injections at a dose of 2.5 mg/kg.[1]

Behavioral Assessments
  • Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. Parameters measured include escape latency and path length.[7][11]

  • Radial Arm Water Maze (RAWM): A variant of the MWM, this maze tests spatial working and reference memory.[1]

  • Contextual Fear Conditioning: This test evaluates fear-associated learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by observing freezing behavior when the mouse is returned to the context.[1]

Biochemical and Immunohistochemical Analyses
  • Cytokine Quantification: Levels of pro-inflammatory cytokines such as IL-1β and TNF-α in brain tissue were measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).[6]

  • Immunohistochemistry: Brain sections were stained with specific antibodies to visualize and quantify pathological markers. For example, IBA1 staining was used to identify microglia, and antibodies against phosphorylated tau were used to assess tau pathology.[6][7]

  • Synaptic Protein Quantification: Levels of synaptic proteins were measured to assess synaptic integrity.[7]

cluster_setup Experimental Setup cluster_assessment Assessment Animal_Model AD Animal Model (e.g., APP/PS1, 5xFAD) Treatment_Group This compound Treatment Group (e.g., 2.5 mg/kg/day) Animal_Model->Treatment_Group Control_Group Vehicle Control Group Animal_Model->Control_Group Behavioral Behavioral Testing (MWM, RAWM, Fear Conditioning) Treatment_Group->Behavioral Biochemical Biochemical Analysis (Cytokine Levels) Treatment_Group->Biochemical Histological Immunohistochemistry (Plaques, Microglia, pTau) Treatment_Group->Histological Control_Group->Behavioral Control_Group->Biochemical Control_Group->Histological

Caption: Generalized experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel therapeutic for Alzheimer's disease. Its unique mechanism of targeting neuroinflammation through the selective inhibition of p38α MAPK offers a complementary approach to existing amyloid-centric therapies.[4] The consistent findings across multiple relevant animal models, demonstrating improvements in cognitive function and reductions in key pathological markers, provide a solid foundation for clinical investigation.[1][7][8]

This compound has advanced to Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and preliminary efficacy in humans with mild-to-moderate Alzheimer's disease.[13][14][15] The outcomes of these trials will be critical in determining the future trajectory of this promising drug candidate. Further preclinical research could also explore the potential of this compound in other neurodegenerative diseases where neuroinflammation plays a significant role.

References

In-Depth Technical Guide: CNS Penetrance and Bioavailability of MW-150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] Developed as a potential therapeutic for neurodegenerative diseases, particularly Alzheimer's disease, this compound targets the dysregulated kinase activity implicated in neuroinflammation and synaptic dysfunction. Its ability to cross the blood-brain barrier and be administered orally makes it a compound of significant interest in neuropharmacology. This guide provides a comprehensive overview of the available preclinical data on the CNS penetrance and bioavailability of this compound, details relevant experimental methodologies, and illustrates its mechanism of action through its signaling pathway.

CNS Penetrance of this compound

The efficacy of a CNS-targeted therapeutic is fundamentally dependent on its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. Preclinical studies have demonstrated that this compound is a CNS-penetrant molecule.

Quantitative Data on CNS Penetrance (Intraperitoneal Administration)
Dose (mg/kg, IP)Mean Plasma Concentration (nM) at 3hMean Brain Concentration (nM) at 3hBrain-to-Plasma Ratio at 3h
0.5~100~50~0.5
1.0~200~100~0.5
2.5~500~250~0.5

Data is estimated from graphical representations in available research and should be considered approximate.

These data indicate that this compound readily enters the brain parenchyma, achieving concentrations that are approximately 50% of those found in the plasma three hours after IP administration. This brain-to-plasma ratio appears to be consistent across the tested dose range.

Bioavailability of this compound

This compound has been consistently described as an "orally active" and "orally bioavailable" compound in multiple preclinical studies. This characteristic is a significant advantage for its potential clinical development, as oral administration is generally preferred for patient compliance in long-term treatment regimens for chronic diseases like Alzheimer's.

However, specific quantitative data on the absolute or relative oral bioavailability of this compound (e.g., the percentage of the administered oral dose that reaches systemic circulation) is not currently available in published literature. Efficacy in animal models has been demonstrated with oral administration, suggesting that sufficient bioavailability is achieved to exert a therapeutic effect. For example, daily oral administration of 2.5 mg/kg of this compound for 3-4 months was shown to improve cognitive performance in a transgenic mouse model of Alzheimer's disease.[1]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not fully described in the available literature. However, based on standard methodologies for in vivo pharmacokinetic studies in rodents, a representative protocol can be outlined.

In Vivo Pharmacokinetic Study in Mice (Representative Protocol)

1. Animal Models:

  • Male C57BL/6 mice, 8-10 weeks old, are commonly used for pharmacokinetic studies. Animals are acclimated for at least one week before the experiment.

2. Drug Formulation and Administration:

  • Intravenous (IV) Administration: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of 10% DMSO, 40% PEG300, and 50% saline. A typical dose for IV administration would be in the range of 1-5 mg/kg, administered as a bolus via the tail vein.

  • Oral (PO) Gavage: For oral administration, this compound is suspended in a vehicle like 0.5% methylcellulose in water. A common oral dose used in efficacy studies is 2.5 mg/kg. The formulation is administered directly into the stomach using a ball-tipped gavage needle.

3. Sample Collection:

  • Blood Sampling: Following drug administration, blood samples (approximately 50-100 µL) are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the saphenous vein or via cardiac puncture for terminal samples. Samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue Collection: At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Brain tissue is stored at -80°C until homogenization and analysis.

4. Bioanalytical Method:

  • Concentrations of this compound in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the samples, followed by chromatographic separation and mass spectrometric detection.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

    • Oral Bioavailability (%F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

    • Brain-to-Plasma Ratio: Calculated as the concentration of this compound in the brain divided by the concentration in plasma at a specific time point or using the ratio of AUC values.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the p38α MAPK isoform.[1] The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammatory stimuli. In the context of neurodegenerative diseases, overactivation of p38α MAPK in both neurons and glial cells contributes to neuroinflammation, synaptic dysfunction, and neuronal death.

By inhibiting p38α MAPK, this compound is proposed to mitigate these pathological processes. Downstream effects of p38α MAPK inhibition include the reduced phosphorylation of substrates like MAPK-activated protein kinase 2 (MK2) and subsequent suppression of the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1]

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (C57BL/6 mice) Drug_Formulation This compound Formulation (IV and Oral) IV_Admin Intravenous (IV) Administration Drug_Formulation->IV_Admin Oral_Gavage Oral (PO) Gavage Drug_Formulation->Oral_Gavage Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection Oral_Gavage->Blood_Collection Brain_Harvest Brain Tissue Harvest (Terminal) Blood_Collection->Brain_Harvest LC_MS_MS LC-MS/MS Analysis (Plasma & Brain) Brain_Harvest->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis G cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines (e.g., IL-1β, TNF-α) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38a p38α MAPK MKK3_6->p38a MK2 MK2 p38a->MK2 Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38a->Transcription_Factors Synaptic_Dysfunction Synaptic Dysfunction p38a->Synaptic_Dysfunction MW150 This compound MW150->p38a Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, TNF-α) MK2->Cytokine_Production Transcription_Factors->Cytokine_Production

References

The Therapeutic Potential of MW-150 in Neurologic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and central nervous system (CNS) penetrant small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK). Dysregulation of the p38α MAPK signaling pathway is a key component in the neuroinflammatory processes that drive the pathogenesis of various neurologic disorders, including Alzheimer's disease (AD) and traumatic brain injury (TBI). By attenuating the production of pro-inflammatory cytokines and modulating downstream cellular processes, this compound demonstrates significant therapeutic potential in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling and experimental workflow diagrams to support further research and development.

Introduction

Neuroinflammation, characterized by the activation of glial cells and the subsequent release of inflammatory mediators, is a critical factor in the onset and progression of a wide range of debilitating neurologic disorders. The p38α MAPK signaling cascade has been identified as a pivotal regulator of this inflammatory response. This compound is a potent and selective inhibitor of p38α MAPK, offering a targeted therapeutic approach to mitigate neuroinflammation and its detrimental consequences on neuronal function and survival.[1][2][3] Preclinical studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects, making it a promising candidate for clinical development.[4]

Mechanism of Action

This compound exerts its therapeutic effects by specifically targeting and inhibiting the activity of p38α MAPK.[1][5] This kinase is a central node in a signaling cascade that is activated by various cellular stressors and inflammatory stimuli, such as amyloid-β oligomers, glutamate, and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[3][4][6]

Upon activation, p38α MAPK phosphorylates and activates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[4][6] This leads to the increased production and release of pro-inflammatory cytokines, contributing to a cycle of neuroinflammation and neuronal damage.[4][6] this compound, by inhibiting p38α MAPK, effectively disrupts this cascade, leading to a reduction in the production of key inflammatory mediators and a downstream attenuation of neurotoxic processes.[1][4]

MW150_Mechanism_of_Action cluster_extracellular Extracellular Stressors cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Amyloid-beta Amyloid-beta Receptors Receptors Amyloid-beta->Receptors Inflammatory Cytokines (IL-1, TNF-alpha) Inflammatory Cytokines (IL-1, TNF-alpha) Inflammatory Cytokines (IL-1, TNF-alpha)->Receptors TAK1/ASK1 (MAPKKK) TAK1/ASK1 (MAPKKK) Receptors->TAK1/ASK1 (MAPKKK) MKK3/6 (MAPKK) MKK3/6 (MAPKK) TAK1/ASK1 (MAPKKK)->MKK3/6 (MAPKK) p38alpha MAPK p38alpha MAPK MKK3/6 (MAPKK)->p38alpha MAPK MK2 MK2 p38alpha MAPK->MK2 Transcription Factors Transcription Factors p38alpha MAPK->Transcription Factors Pro-inflammatory Cytokine Production (IL-1beta, TNF-alpha) Pro-inflammatory Cytokine Production (IL-1beta, TNF-alpha) MK2->Pro-inflammatory Cytokine Production (IL-1beta, TNF-alpha) Transcription Factors->Pro-inflammatory Cytokine Production (IL-1beta, TNF-alpha) Neuroinflammation Neuroinflammation Pro-inflammatory Cytokine Production (IL-1beta, TNF-alpha)->Neuroinflammation Synaptic Dysfunction Synaptic Dysfunction Neuroinflammation->Synaptic Dysfunction Neuronal Death Neuronal Death Neuroinflammation->Neuronal Death This compound This compound This compound->p38alpha MAPK Inhibition p38_MAPK_Signaling_Pathway cluster_stimuli Neuroinflammatory Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Abeta Oligomers Abeta Oligomers TAK1 TAK1 Abeta Oligomers->TAK1 Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->TAK1 Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 MKK3/6 MKK3/6 TAK1->MKK3/6 ASK1->MKK3/6 p38alpha MAPK p38alpha MAPK MKK3/6->p38alpha MAPK MK2 MK2 p38alpha MAPK->MK2 MSK1/2 MSK1/2 p38alpha MAPK->MSK1/2 ATF-2 ATF-2 p38alpha MAPK->ATF-2 Tau Tau p38alpha MAPK->Tau This compound This compound This compound->p38alpha MAPK Inhibition Cytokine Production Cytokine Production MK2->Cytokine Production Synaptic Plasticity Changes Synaptic Plasticity Changes MSK1/2->Synaptic Plasticity Changes Neuronal Apoptosis Neuronal Apoptosis ATF-2->Neuronal Apoptosis Tau Hyperphosphorylation Tau Hyperphosphorylation Tau->Tau Hyperphosphorylation Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_IND IND-Enabling Studies Target Identification (p38alpha MAPK) Target Identification (p38alpha MAPK) Compound Screening Compound Screening Target Identification (p38alpha MAPK)->Compound Screening Lead Optimization (this compound) Lead Optimization (this compound) Compound Screening->Lead Optimization (this compound) Enzymatic Assays (Ki, IC50) Enzymatic Assays (Ki, IC50) Lead Optimization (this compound)->Enzymatic Assays (Ki, IC50) Cell-based Assays (Cytokine production) Cell-based Assays (Cytokine production) Enzymatic Assays (Ki, IC50)->Cell-based Assays (Cytokine production) ADME/Tox Profiling ADME/Tox Profiling Cell-based Assays (Cytokine production)->ADME/Tox Profiling Pharmacokinetics (PK) Pharmacokinetics (PK) ADME/Tox Profiling->Pharmacokinetics (PK) Animal Models of Neurologic Disorders Animal Models of Neurologic Disorders Pharmacokinetics (PK)->Animal Models of Neurologic Disorders Behavioral Testing Behavioral Testing Animal Models of Neurologic Disorders->Behavioral Testing Histopathology & Biomarker Analysis Histopathology & Biomarker Analysis Behavioral Testing->Histopathology & Biomarker Analysis Toxicology Studies Toxicology Studies Histopathology & Biomarker Analysis->Toxicology Studies IND Submission IND Submission Toxicology Studies->IND Submission

References

The Selectivity Profile of Mw-150: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Mw-150 (also known as MW01-18-150SRM), a novel, central nervous system (CNS) penetrant, isoform-selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This compound has demonstrated potential as a therapeutic agent for neuroinflammatory and neurodegenerative disorders. This document summarizes the quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Selectivity and Potency

This compound is a potent inhibitor of p38α MAPK with a Ki of 101 nM.[1] Its mechanism of action involves the direct inhibition of the p38α MAPK enzyme, which in turn blocks the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MK2) and reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) in activated glial cells.[1]

Data Presentation: Quantitative Selectivity and Cellular Activity

The following tables summarize the key quantitative data regarding the selectivity and cellular activity of this compound.

Target Ki (nM) Selectivity vs. p38α
p38α MAPK101-
p38β MAPK>1000>10-fold
p38γ MAPK>1000>10-fold
p38δ MAPK>1000>10-fold
NLK~600~6-fold
Cellular Assay Cell Type IC50 (nM)
Inhibition of MK2 PhosphorylationActivated Glia332
Inhibition of IL-1β ProductionActivated Glia936

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Upstream Stress Stimuli cluster_1 p38α MAPK Signaling Cascade LPS, Cytokines, etc. LPS, Cytokines, etc. p38a p38α MAPK LPS, Cytokines, etc.->p38a activate MK2 MK2 p38a->MK2 phosphorylates IL1b IL-1β Production MK2->IL1b leads to Mw150 This compound Mw150->p38a inhibits

Caption: p38α MAPK signaling pathway and the inhibitory action of this compound.

G cluster_0 Kinase Selectivity Profiling A Prepare Kinase Panel B Incubate Kinases with this compound (Varying Concentrations) A->B C Add Substrate and ATP B->C D Measure Kinase Activity (e.g., ADP-Glo, Radiometric Assay) C->D E Determine Ki / IC50 Values D->E

Caption: General workflow for in vitro kinase selectivity profiling.

G cluster_0 Cellular Assay Workflow A Culture Glial Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Lyse Cells (for MK2-P) or Collect Supernatant (for IL-1β) C->D E Analyze via Western Blot (MK2-P) or ELISA (IL-1β) D->E

Caption: Workflow for assessing this compound activity in glial cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of this compound against a panel of protein kinases.

1. Reagents and Materials:

  • Purified recombinant human kinases

  • This compound stock solution (in DMSO)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer containing a low percentage of DMSO (e.g., final concentration of 1%).

  • In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO control).

  • Add 2 µL of the respective purified kinase to each well.

  • Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for each specific kinase to accurately determine the Ki.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and detect the amount of ADP produced, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for a further 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the Ki or IC50 values by fitting the data to a dose-response curve.

Inhibition of MK2 Phosphorylation in Activated Glia

This cell-based assay measures the ability of this compound to inhibit the downstream signaling of p38α MAPK.

1. Reagents and Materials:

  • Primary glial cell cultures or a suitable glial cell line

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

2. Procedure:

  • Plate glial cells in multi-well plates and culture until they reach the desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to activate the p38α MAPK pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-MK2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody against total MK2 for normalization.

  • Quantify the band intensities and calculate the IC50 value for the inhibition of MK2 phosphorylation.

Inhibition of IL-1β Production in Activated Glia

This assay quantifies the effect of this compound on the production of the pro-inflammatory cytokine IL-1β.

1. Reagents and Materials:

  • Primary glial cell cultures or a suitable glial cell line

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • IL-1β ELISA kit

  • Cell culture medium and supplements

2. Procedure:

  • Plate glial cells in multi-well plates.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours to induce cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of IL-1β production by fitting the data to a dose-response curve.

Conclusion

This compound is a highly selective inhibitor of p38α MAPK with potent activity in cellular models of neuroinflammation. Its selectivity profile, particularly its high selectivity against other p38 MAPK isoforms, makes it a valuable tool for studying the specific roles of p38α in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds in the context of drug discovery for neurological disorders.

References

Mw-150: A Novel p38α MAPK Inhibitor for Alzheimer's Disease - A Technical Overview of Early-Stage Clinical and Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mw-150 (also known as MW01-18-150SRM) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK). Developed by Neurokine Therapeutics, this compound represents a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. This document provides a technical guide to the early-stage clinical and preclinical data available for this compound, focusing on its mechanism of action, preclinical efficacy, and the design of its clinical trials. While specific quantitative data from the Phase 1 clinical trial are not publicly available, this guide summarizes the key findings and protocols that underscore the progression of this compound to Phase 2 clinical development.

Mechanism of Action: Targeting the Neuroinflammation-Synaptic Dysfunction Axis

This compound is designed to address the underlying neuroinflammatory processes and synaptic dysfunction that are increasingly recognized as key drivers of Alzheimer's disease pathology. The activation of p38α MAPK in both neurons and glial cells is implicated in the production of pro-inflammatory cytokines and neuronal dysfunction, creating a detrimental cycle that contributes to disease progression[1]. By selectively inhibiting p38α MAPK, this compound aims to modulate this neuroinflammation-synaptic dysfunction axis, offering a novel therapeutic approach distinct from the primary focus on amyloid-beta pathways[2]. Preclinical evidence suggests that this mechanism can lead to the rescue of neuronal function.

Signaling Pathway of p38α MAPK Inhibition

p38a_MAPK_pathway cluster_stress Cellular Stressors cluster_activation Kinase Activation Cascade cluster_downstream Downstream Effects Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Upstream\nKinases Upstream Kinases Pro-inflammatory\nCytokines->Upstream\nKinases Amyloid-beta Amyloid-beta Amyloid-beta->Upstream\nKinases p38a MAPK\n(Active) p38a MAPK (Active) Upstream\nKinases->p38a MAPK\n(Active) Inflammatory\nResponse Inflammatory Response p38a MAPK\n(Active)->Inflammatory\nResponse Synaptic\nDysfunction Synaptic Dysfunction p38a MAPK\n(Active)->Synaptic\nDysfunction Tau\nPhosphorylation Tau Phosphorylation p38a MAPK\n(Active)->Tau\nPhosphorylation Mw_150 This compound Mw_150->p38a MAPK\n(Active) Inhibits

Caption: this compound inhibits the p38α MAPK signaling pathway.

Preclinical Efficacy

This compound has demonstrated efficacy in preclinical animal models, highlighting its potential to mitigate cognitive deficits and neuropathological features associated with Alzheimer's disease.

Experimental Protocol: Mouse Model of Mixed Amyloid and Vascular Pathologies

A study utilized a 5xFAD amyloid-overexpressing mouse model subjected to an 8-week diet to induce hyperhomocysteinemia, a model for small vessel disease. During this period, mice were treated with this compound. The study involved behavioral, neuroimaging, electrophysiological, and biochemical/immunohistochemical analyses to assess the therapeutic effects of this compound[3][4].

Quantitative Data from Preclinical Studies
EndpointModelTreatmentOutcomeReference
Behavioral Impairment 5xFAD Mouse Model with HyperhomocysteinemiaThis compound (0.5 mg/kg)Reduced behavioral impairment in the Morris Water Maze test of hippocampal-dependent spatial learning. The 2.5 mg/kg dose did not show the same rescue effect.[3]
Synaptic Loss 5xFAD Mouse Model with HyperhomocysteinemiaThis compoundAttenuation of synaptic loss .[3]
Tau Phosphorylation 5xFAD Mouse Model with HyperhomocysteinemiaThis compoundReduction in tau phosphorylation .[3]
Amyloid, Vascular, and Neuroinflammatory Endpoints 5xFAD Mouse Model with HyperhomocysteinemiaThis compoundNo observed effect on the measured amyloid, vascular, or neuroinflammatory endpoints, suggesting a primary effect on neuronal function.[3]

Early-Stage Clinical Development

This compound has completed Phase 1 clinical studies and is positioned as "Phase 2 ready"[2]. While detailed quantitative results from the Phase 1 trial in healthy volunteers are not publicly available, the progression to Phase 2a indicates a favorable safety and tolerability profile.

Phase 2a Clinical Trial Design (SKI-AD Trial)

A Phase 2a randomized, double-blind, placebo-controlled study is planned to evaluate this compound in patients with mild-to-moderate Alzheimer's disease[2][5].

  • Objective : To investigate the safety, tolerability, pharmacokinetics, and effects on cognitive performance and blood biomarkers of this compound.

  • Patient Population : 24 patients with mild-to-moderate Alzheimer's disease.

  • Randomization : 3:1 ratio of this compound to placebo.

  • Treatment Arms :

    • This compound: 10 mg, 42 mg, or 84 mg administered orally once daily[2][5].

    • Placebo: Matched placebo administered orally once daily.

  • Duration : 84 days of treatment with a subsequent 4-week follow-up period[5].

  • Key Assessments : Safety, pharmacokinetics, and monitoring of response biomarkers[2].

phase2a_workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_Mw150 This compound Treatment (10mg, 42mg, or 84mg daily) n = 18 Randomization->Treatment_Mw150 3:1 Treatment_Placebo Placebo Treatment (daily) n = 6 Randomization->Treatment_Placebo Assessments Assessments: - Safety - Pharmacokinetics - Cognitive Performance - Blood Biomarkers Treatment_Mw150->Assessments 84 Days Treatment_Placebo->Assessments Follow_up 4-Week Follow-up Assessments->Follow_up End_of_Study End_of_Study Follow_up->End_of_Study

Caption: Workflow for the Phase 2a clinical trial of this compound.

Conclusion

This compound is a promising, novel p38α MAPK inhibitor with a mechanism of action that targets the critical interplay between neuroinflammation and synaptic dysfunction in Alzheimer's disease. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and key neuropathological features. Having successfully completed Phase 1 safety trials, this compound is advancing to Phase 2a clinical studies to evaluate its efficacy in patients with mild-to-moderate Alzheimer's disease. The outcomes of this trial will be crucial in determining the future therapeutic role of this compound in this challenging neurodegenerative condition.

References

Methodological & Application

Application Notes and Protocols for MW-150 in Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for MW-150 (MW01-18-150SRM), a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK). The protocols are intended for preclinical and clinical research focused on evaluating the efficacy of this compound in improving cognitive function, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

This compound is a novel therapeutic candidate that targets the dysregulation of brain inflammation and synaptic dysfunction, which are common features in the progression of various CNS disorders.[1][2] Its primary mechanism of action is the selective inhibition of p38α MAPK, a key serine/threonine protein kinase involved in stress-activated signaling pathways.[1][3] In neurodegenerative conditions, the p38α MAPK pathway is over-activated in both glial cells and neurons.[4][5] This overactivation contributes to a feedback loop of neuroinflammation and synaptic dysfunction.[1] this compound attenuates this by reducing the production of pro-inflammatory cytokines, such as IL-1β, from activated glia and modulating pathological processes within neurons, including tau phosphorylation and synaptic protein loss.[6][7][8]

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects.

MW150_Pathway Stress Pathological Stressors (e.g., Aβ oligomers, inflammation) p38a_MAPK p38α MAPK Activation Stress->p38a_MAPK Glia Activated Glia (Microglia, Astrocytes) p38a_MAPK->Glia Neurons Neurons p38a_MAPK->Neurons Restoration Restoration of Synaptic Function p38a_MAPK->Restoration Reduction_Inflammation Reduced Neuroinflammation p38a_MAPK->Reduction_Inflammation MW150 This compound MW150->p38a_MAPK Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Glia->Cytokines Synaptic_Dysfunction Synaptic Dysfunction (e.g., Synaptophysin loss) Neurons->Synaptic_Dysfunction Tau Tau Hyperphosphorylation Neurons->Tau Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Cognitive_Impairment Cognitive Impairment Synaptic_Dysfunction->Cognitive_Impairment Tau->Cognitive_Impairment Improved_Cognition Improved Cognitive Function Restoration->Improved_Cognition Reduction_Inflammation->Improved_Cognition Preclinical_Workflow Model Select Animal Model (e.g., 5xFAD, APP/PS1) Grouping Randomize into Groups (Vehicle vs. This compound) Model->Grouping Admin This compound Administration (Oral or i.p.) Grouping->Admin Behavior Behavioral Testing (e.g., Morris Water Maze) Admin->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue Analysis Biochemical & Histological Analysis (e.g., IHC, Western Blot) Tissue->Analysis Data Data Analysis & Interpretation Analysis->Data

References

MW-150 Treatment Paradigm for Chronic Neurodegenerative Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150 is a novel, CNS-penetrant, small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK) that has demonstrated significant therapeutic potential in preclinical models of chronic neurodegenerative diseases, including Alzheimer's disease.[1][2] Dysregulation of p38α MAPK signaling is implicated in neuroinflammatory processes and synaptic dysfunction, key pathological features of neurodegeneration.[3] this compound offers a targeted approach to mitigate these effects, showing promise in improving cognitive function and attenuating neuronal damage.[2][4] This document provides detailed application notes and protocols for the use of this compound in chronic neurodegenerative models, aimed at facilitating further research and development.

Mechanism of Action

This compound is a selective, orally active inhibitor of p38α MAPK with a Ki of 101 nM.[1] It functions by blocking the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), thereby attenuating the production of pro-inflammatory cytokines like IL-1β.[1] The inhibition of this signaling cascade has been shown to rescue synaptic plasticity and reduce tau phosphorylation, contributing to the amelioration of behavioral deficits observed in animal models.[2][3]

Signaling Pathway Diagram

MW150_p38_Pathway Stress e.g., Aβ, Oxidative Stress MKK3_6 MKK3/MKK6 Stress->MKK3_6 Cytokines e.g., IL-1, TNF-α Cytokines->MKK3_6 p38a p38α MAPK MKK3_6->p38a MK2 MK2 p38a->MK2 Neuroinflammation Neuroinflammation (e.g., IL-1β production) p38a->Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction p38a->Synaptic_Dysfunction Tau_Phosphorylation Tau Phosphorylation p38a->Tau_Phosphorylation MW150 This compound MW150->p38a

Caption: this compound inhibits p38α MAPK signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueReference
Ki (p38α MAPK)101 nM[1]
IC50 (MK2 phosphorylation)332 nM[1]
IC50 (IL-1β production)936 nM[1]

Table 2: Preclinical Efficacy of this compound in Alzheimer's Disease Models

Animal ModelTreatment ParadigmKey FindingsReference
APP/PS1 Transgenic Mice2.5 mg/kg, oral daily for 3-4 monthsImproved performance in Radial Arm Water Maze and Contextual Fear Conditioning.[1]
APP NLh /NLh × PS P264L /P264L Knock-in Mice2.5 mg/kg, i.p. daily for 14 daysRadial Arm Water Maze behavior indistinguishable from Wild Type mice.[1]
5xFAD Mice with Hyperhomocysteinemia0.5 mg/kg, i.p. 3x per week for 8 weeksReduced behavioral impairment in Morris Water Maze, attenuated synaptic loss, and reduced tau phosphorylation.[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Preclinical Treatment Workflow

preclinical_workflow start Start: Select Chronic Neurodegenerative Mouse Model treatment Administer this compound or Vehicle (e.g., 2.5 mg/kg daily, oral gavage) start->treatment behavioral Behavioral Testing (e.g., MWM, RAWM, CFC) treatment->behavioral ephys Electrophysiological Analysis (e.g., LTP in hippocampal slices) behavioral->ephys biochem Biochemical & Immunohistochemical Analysis (e.g., Synaptic proteins, p-Tau) behavioral->biochem data Data Analysis and Interpretation ephys->data biochem->data end End: Evaluate Therapeutic Efficacy data->end

References

Application Notes and Protocols for Mw-150 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mw-150, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in in vitro kinase assays.

Introduction

This compound is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of p38α MAPK.[1][2][3][4][5] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, playing a significant role in various diseases, including neurodegenerative disorders. This compound exerts its inhibitory effect on p38α MAPK, thereby blocking the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MK2) and subsequently reducing the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1β).[1][2][4] This document outlines the protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against p38α MAPK.

Data Presentation

The inhibitory activity of this compound against p38α MAPK and its downstream effects have been quantified and are summarized in the table below.

ParameterTarget/EffectValueReference
Kᵢ p38α MAPK101 nM[1][2][3][4]
IC₅₀ MK2 Phosphorylation332 nM[1][4]
IC₅₀ IL-1β Production936 nM[1][4]

Signaling Pathway

The following diagram illustrates the simplified p38α MAPK signaling pathway and the point of inhibition by this compound. External stimuli, such as stress or cytokines, activate upstream kinases that phosphorylate and activate p38α MAPK. Activated p38α MAPK, in turn, phosphorylates downstream targets, including MK2, leading to the production of inflammatory cytokines like IL-1β. This compound directly inhibits the kinase activity of p38α MAPK, thus blocking this inflammatory cascade.

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade Stimuli Stimuli Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases Activates p38a_MAPK p38α MAPK Upstream_Kinases->p38a_MAPK Phosphorylates (Activates) MK2 MK2 p38a_MAPK->MK2 Phosphorylates (Activates) Mw150 This compound Mw150->p38a_MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., IL-1β Production) MK2->Inflammatory_Response

Caption: p38α MAPK signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory potential of this compound on p38α MAPK activity. The protocol is based on a generic kinase assay format and should be optimized for specific laboratory conditions and reagent sources.

Materials and Reagents
  • Enzyme: Recombinant human p38α MAPK (active)

  • Substrate: Recombinant human MK2 (inactive) or a synthetic peptide substrate for p38α MAPK.

  • Inhibitor: this compound

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection Reagent: (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, Z'-LYTE™ Kinase Assay)[6][7][8]

  • Microplates: 96-well or 384-well white opaque plates suitable for luminescence or fluorescence detection.

  • Plate Reader: Capable of measuring luminescence or fluorescence.

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase assay protocol.

kinase_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, this compound, ATP) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound dilutions and controls into microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add p38α MAPK to wells Dispense_Inhibitor->Add_Enzyme Incubate_1 Incubate at room temperature Add_Enzyme->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP/Substrate mixture Incubate_1->Initiate_Reaction Incubate_2 Incubate at reaction temperature (e.g., 30°C) Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction and add detection reagent Incubate_2->Stop_Reaction Incubate_3 Incubate for signal development Stop_Reaction->Incubate_3 Read_Plate Read plate on a luminescence/fluorescence reader Incubate_3->Read_Plate Analyze_Data Analyze data and calculate IC₅₀ value Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: In vitro kinase assay experimental workflow.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare solutions of recombinant p38α MAPK and its substrate (e.g., MK2) in assay buffer.

    • Prepare the ATP solution in assay buffer at a concentration close to the Kₘ for p38α MAPK.

  • Assay Procedure:

    • Add 5 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a microplate.

    • Add 10 µL of the p38α MAPK solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the reaction and detect the remaining ATP (an indicator of kinase activity) by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

    • Incubate the plate at room temperature for the time specified by the detection reagent manufacturer to allow the signal to develop.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • The kinase activity can be calculated based on the signal generated. A lower signal (in the case of ADP-Glo™) indicates higher kinase activity (more ATP consumed).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion

This document provides a framework for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against p38α MAPK. The provided protocol and background information will aid researchers in the fields of drug discovery and cell signaling in characterizing the effects of this and other kinase inhibitors. Adherence to good laboratory practices and optimization of the assay conditions are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Mw-150, a p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mw-150 is a potent, selective, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1][2] As a central nervous system (CNS) penetrant compound, this compound holds significant promise for research in neuroinflammation and neurodegenerative diseases.[1][2] It functions by inhibiting the phosphorylation of downstream targets like MK2 and blocking the production of pro-inflammatory cytokines such as IL-1β in activated glia.[1] This document provides detailed protocols for the dissolution, preparation, and experimental use of this compound, along with a summary of its key characteristics to facilitate its application in preclinical research.

Physicochemical Properties and Solubility

This compound is a solid compound that requires careful dissolution to ensure its stability and efficacy in experimental settings. The following table summarizes its known solubility and storage recommendations.

ParameterValue/RecommendationSource(s)
Molecular Weight 381.45 g/mol N/A
Appearance Solid[1]
Solubility in DMSO 40 mg/mL (104.86 mM)[1]
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[1]

Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.

Mechanism of Action: p38α MAPK Signaling Pathway

This compound exerts its effects by selectively inhibiting the p38α MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammation. Upon activation by various extracellular stimuli, a cascade of phosphorylation events leads to the activation of p3p8α MAPK. Activated p38α MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines and other cellular responses. This compound's inhibition of p38α MAPK effectively dampens this inflammatory cascade.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38a_MAPK p38α MAPK MKK3/6->p38a_MAPK phosphorylates MK2 MK2 p38a_MAPK->MK2 phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) p38a_MAPK->Pro_inflammatory_Cytokines leads to production Mw_150 This compound Mw_150->p38a_MAPK inhibits

Caption: The p38α MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 381.45 g/mol ).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (in DMSO)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Protocol:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level, typically below 0.1%. To achieve this, a multi-step dilution is recommended. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • First, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

    • Then, dilute the 100 µM intermediate solution 1:10 in the final volume of cell culture medium to be added to the cells.

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

  • Prepare fresh working solutions for each experiment to ensure stability and activity.

Preparation of Dosing Solutions for In Vivo Studies

This compound is orally bioavailable and can also be administered via intraperitoneal (IP) injection.[1][2] The choice of vehicle is critical for ensuring the solubility and stability of the compound for in vivo administration.

3.3.1. Vehicle for Oral Administration

A common vehicle for oral administration of hydrophobic compounds in mice is a formulation containing DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound stock solution (e.g., 30 mg/mL in DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

Protocol (Example for a 3 mg/mL solution): [1]

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of a 30 mg/mL this compound stock solution in DMSO and mix thoroughly.[1]

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

  • Mix the final solution thoroughly before administration. This formulation should yield a clear solution.[1]

3.3.2. Vehicle for Intraperitoneal (IP) Injection

For IP injections, a vehicle containing DMSO and corn oil can be utilized.

Materials:

  • This compound stock solution (e.g., 30 mg/mL in DMSO)

  • Corn oil

Protocol (Example for a 3 mg/mL solution): [1]

  • In a sterile tube, add 900 µL of corn oil.[1]

  • Add 100 µL of a 30 mg/mL this compound stock solution in DMSO.[1]

  • Mix the solution thoroughly by vortexing to ensure a uniform suspension. This protocol may not be suitable for continuous dosing periods exceeding half a month.[1]

Important Considerations for In Vivo Studies:

  • Always prepare fresh dosing solutions on the day of administration.

  • Administer a vehicle-only control to a separate group of animals.

  • The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

  • The appropriate dosage and administration frequency should be determined based on the specific animal model and experimental design. A previously reported effective oral dose in mice is 2.5 mg/kg daily.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the preparation and use of this compound in both in vitro and in vivo experiments.

experimental_workflow cluster_preparation Solution Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Weigh Weigh this compound Powder Dissolve Dissolve in DMSO (Ultrasonic if needed) Weigh->Dissolve Stock Prepare 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -80°C Stock->Store Dilute_vitro Serial Dilution in Cell Culture Medium Stock->Dilute_vitro Dilute_vivo Dilute Stock into Vehicle Stock->Dilute_vivo Treat_cells Treat Cells (Final DMSO < 0.1%) Dilute_vitro->Treat_cells Assay Perform Cellular Assays Treat_cells->Assay Prepare_vehicle Prepare Dosing Vehicle (e.g., Oral or IP) Prepare_vehicle->Dilute_vivo Administer Administer to Animals Dilute_vivo->Administer Observe Observe and Collect Data Administer->Observe

Caption: General workflow for preparing and using this compound in experiments.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable research tool for investigating the role of p38α MAPK in various physiological and pathological processes, particularly within the central nervous system. Proper dissolution and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

Application Notes: Western Blot Analysis of p-p38 MAPK Following Mw-150 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] The activation of p38 involves a cascade where upstream kinases (MAPKKs), such as MKK3 and MKK6, dually phosphorylate p38 on threonine (Thr180) and tyrosine (Tyr182) residues.[2] This phosphorylation event (resulting in p-p38) activates the kinase, which in turn phosphorylates various downstream targets, including transcription factors and other kinases, to mediate inflammation, apoptosis, cell differentiation, and cell-cycle regulation.[3][4]

Mw-150 is a potent, selective, and orally active inhibitor of the p38α MAPK isoform with a Ki (inhibitor constant) of 101 nM.[5] By targeting p38α, this compound effectively blocks the phosphorylation of its downstream substrates, making it a valuable tool for studying the p38 signaling pathway and a potential therapeutic agent for disorders involving neuroinflammation.[5][6] Western blotting is a fundamental technique to verify the inhibitory action of this compound by quantifying the reduction in phosphorylated p38 (p-p38) levels in cells or tissues.

p38 MAPK Signaling Pathway and this compound Inhibition

External stimuli such as environmental stress or inflammatory cytokines trigger a phosphorylation cascade.[7] This cascade begins with a MAPKKK activating a MAPKK (MKK3/6), which then phosphorylates and activates p38 MAPK.[8] Activated p-p38 phosphorylates downstream substrates to elicit a cellular response. This compound exerts its inhibitory effect by binding to p38α MAPK and preventing its kinase activity.

p38_pathway p38 MAPK Signaling Pathway cluster_input Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K P p38 p38 MAPK MAP2K->p38 P (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF-2, HSP27) p38->Substrates P Mw150 This compound Mw150->p38 Inhibits Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Figure 1. p38 MAPK signaling cascade and point of inhibition by this compound.

Experimental Protocol: Western Blot for p-p38

This protocol details the steps to assess the efficacy of this compound in reducing p38 phosphorylation in a cell culture model.

Experimental Workflow

The overall process involves treating cultured cells with a p38 activator (e.g., Anisomycin, UV) in the presence or absence of this compound, followed by protein extraction, quantification, and immunoblotting to detect p-p38 and total p38 levels.

western_workflow Western Blot Workflow for p-p38 Analysis A 1. Cell Culture & Treatment (Stimulus +/- this compound) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-p38, anti-total p38) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence, ECL) H->I J 10. Data Analysis (Densitometry & Normalization) I->J

Figure 2. Step-by-step workflow for Western blot analysis of p-p38.

I. Materials and Reagents

  • Cell Line: Appropriate cell line responsive to p38 activation (e.g., HeLa, NIH/3T3, C6).

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM).

  • This compound: Stock solution in DMSO.

  • p38 Activator: Anisomycin, UV radiation, TNF-α, or Lipopolysaccharide (LPS).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide solutions, SDS-PAGE buffers, protein ladder.

  • Transfer: PVDF membrane, transfer buffer.

  • Antibodies:

    • Primary: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.

    • Primary: Rabbit or mouse anti-total p38 MAPK antibody.

    • Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[9][10]

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Culture and Treatment

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 80-90% confluency.[11]

  • Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour.

  • Induce p38 activation by adding a stimulus (e.g., 10 µg/mL Anisomycin for 30 minutes) or exposing to UV radiation. Include an untreated control group.

  • Experimental Groups:

    • Control (Vehicle only)

    • Stimulus only

    • Stimulus + this compound (various concentrations)

III. Protein Extraction and Quantification

  • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay.[9]

IV. SDS-PAGE and Western Blotting

  • Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.[12]

  • Boil samples at 95°C for 5 minutes.

  • Load samples onto a 10% or 12% SDS-PAGE gel and run until the dye front reaches the bottom.[12]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Incubate the membrane with primary anti-p-p38 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

V. Stripping and Re-probing for Total p38

  • To normalize for protein loading, the same membrane can be stripped and re-probed for total p38 or a housekeeping protein.

  • Incubate the membrane in a mild stripping buffer.

  • Wash thoroughly and re-block the membrane.

  • Repeat the immunoblotting process starting from Step 6 (above) using the anti-total p38 antibody.

VI. Data Analysis and Presentation

  • Quantify the band intensity for both p-p38 and total p38 using densitometry software (e.g., ImageJ).[2]

  • Normalize the p-p38 signal to the total p38 signal for each sample to determine the relative level of phosphorylation.

  • Present the data in a table and/or bar graph to compare the effects of different treatment conditions.

Data Presentation

Quantitative data from densitometric analysis should be summarized for clear comparison.

Table 1: Densitometric Analysis of p-p38 Levels After this compound Treatment

Treatment Groupp-p38 Intensity (Arbitrary Units)Total p38 Intensity (Arbitrary Units)Normalized Ratio (p-p38 / Total p38)% Inhibition of Phosphorylation
Control (Vehicle)15010,0000.015N/A
Stimulus (Anisomycin)1,80010,2000.1760%
Stimulus + this compound (100 nM)9509,9000.09645.5%
Stimulus + this compound (300 nM)40010,1000.04077.3%
Stimulus + this compound (1 µM)18010,0000.01889.8%

Note: The data shown are for illustrative purposes only.

References

Application Notes and Protocols for Immunohistochemical Staining of Neuroinflammation Markers

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) detection of key neuroinflammation markers in brain tissue. While the initial request specified a molecular weight of 150 kDa (Mw-150), prominent and well-established markers for neuroinflammation, such as Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP), have different molecular weights. This document will focus on the protocols for these widely used markers to provide practical and reliable methods for researchers, scientists, and drug development professionals.

Introduction to Neuroinflammation Markers

Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease.[1][2][3] It involves the activation of glial cells, primarily microglia and astrocytes, which release a variety of inflammatory mediators.[3] Immunohistochemistry is a powerful technique to visualize the distribution and abundance of specific proteins within the cellular context of tissues, making it an invaluable tool for studying neuroinflammation.[4][5]

  • Iba1 (Ionized calcium-binding adapter molecule 1): A 17 kDa protein specifically expressed in microglia, the resident immune cells of the brain.[6][7] Iba1 is upregulated upon microglial activation, making it an excellent marker for assessing microgliosis, a hallmark of neuroinflammation.[6][7]

  • GFAP (Glial Fibrillary Acidic Protein): A ~50 kDa intermediate filament protein predominantly found in astrocytes.[8] In response to CNS injury or disease, astrocytes become reactive, a process known as astrogliosis, which is characterized by increased GFAP expression.[9]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for IHC staining of Iba1 and GFAP. These values should be considered as a starting point, and optimization may be necessary for specific experimental conditions.

Table 1: Iba1 Immunohistochemistry Parameters

ParameterFrozen SectionsParaffin-Embedded Sections
Tissue Preparation Perfusion with 4% PFA, cryoprotection in sucrose, sectioning at 20-50 µm.[10]Fixation in 10% neutral buffered formalin, paraffin embedding, sectioning at 5-8 µm.[9]
Antigen Retrieval Optional: 1% Sodium Borohydride for 3 min if high background.[6][7]Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0).[10][11]
Blocking 1-3% Normal Goat Serum (NGS) in PBS with 0.3-0.5% Triton X-100 for 1-2 hours at RT.[6][10]10% Normal Horse Serum for 30 minutes.[11]
Primary Antibody Rabbit anti-Iba1 (Wako)Rabbit anti-Iba1
Primary Antibody Dilution 1:500 - 1:1000 in blocking solution.[6][10]1:500 - 1:1000
Incubation Overnight to 48 hours at 4°C.[6][10]Overnight at 4°C.
Secondary Antibody Goat anti-rabbit (Alexa Fluor or Biotinylated).Goat anti-rabbit (Biotinylated).
Secondary Antibody Dilution 1:500 - 1:1000.[6][10]1:200 - 1:500.[6]
Detection Fluorescence microscopy or DAB with ABC kit.[6][7]DAB with ABC kit.[9]

Table 2: GFAP Immunohistochemistry Parameters

ParameterFrozen SectionsParaffin-Embedded Sections
Tissue Preparation Perfusion with 4% PFA, cryoprotection in sucrose, sectioning at 20-50 µm.Fixation in 10% neutral buffered formalin, paraffin embedding, sectioning at 5 µm.[9]
Antigen Retrieval Not typically required.HIER with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) for 5-14 minutes.[11][12][13]
Blocking 1-3% Normal Goat Serum (NGS) in PBS with 0.3% Triton X-100 for 1 hour.5-10% Normal Serum for 30 minutes.[9][11]
Primary Antibody Rabbit or Mouse anti-GFAPRabbit or Mouse anti-GFAP
Primary Antibody Dilution 1:500 - 1:10001:500 - 1:1000[13]
Incubation Overnight at 4°C.18 hours at 4°C.[9]
Secondary Antibody Goat anti-rabbit/mouse (Alexa Fluor or Biotinylated).Biotinylated secondary antibody (1:200).[9]
Detection Fluorescence microscopy or DAB with ABC kit.DAB with ABC kit.[9]

Experimental Protocols

Protocol 1: Fluorescent Immunohistochemistry for Iba1 in Frozen Brain Sections

This protocol is adapted from standard procedures for fluorescent labeling of microglia in frozen rodent brain sections.[4][10]

Materials:

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • 30% Sucrose in PBS

  • Optimal Cutting Temperature (OCT) compound

  • PBS

  • Triton X-100

  • Normal Goat Serum (NGS)

  • Primary antibody: Rabbit anti-Iba1

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.

    • Embed the brain in OCT compound and freeze.

    • Cut 30-50 µm thick sections on a cryostat and mount on charged slides.

  • Staining:

    • Wash sections three times for 5 minutes each in PBS.

    • Permeabilize by incubating in 0.3% Triton X-100 in PBS for 15 minutes.

    • Wash three times for 5 minutes each in PBS.

    • Block non-specific binding by incubating in 3% NGS in PBS with 0.3% Triton X-100 for 1 hour at room temperature.[6]

    • Incubate sections with rabbit anti-Iba1 primary antibody (diluted 1:1000 in blocking solution) overnight at 4°C in a humidified chamber.[6][10]

    • Wash sections three times for 10 minutes each in PBS.

    • Incubate with fluorescently labeled goat anti-rabbit secondary antibody (diluted 1:500 in blocking solution) for 2 hours at room temperature, protected from light.[6]

    • Wash sections three times for 10 minutes each in PBS, protected from light.

    • Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize nuclei.

    • Wash twice for 5 minutes each in PBS.

    • Mount coverslips using an aqueous mounting medium.

  • Visualization:

    • Image the sections using a fluorescence or confocal microscope with appropriate filters.

Protocol 2: Chromogenic Immunohistochemistry for GFAP in Paraffin-Embedded Brain Sections

This protocol outlines the steps for diaminobenzidine (DAB) staining of astrocytes in formalin-fixed, paraffin-embedded (FFPE) tissue.[9][14]

Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Citrate buffer (10 mM, pH 6.0)

  • 3% Hydrogen peroxide in methanol

  • PBS

  • Normal Goat Serum (NGS)

  • Primary antibody: Rabbit anti-GFAP

  • Biotinylated goat anti-rabbit secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (twice for 3 minutes), 95% (3 minutes), 70% (3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

    • Rinse in PBS.

  • Staining:

    • Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 15 minutes.[12]

    • Rinse in PBS three times for 5 minutes each.

    • Block non-specific binding with 5% NGS in PBS for 30 minutes.[9]

    • Incubate with rabbit anti-GFAP primary antibody (diluted 1:1000 in blocking solution) overnight at 4°C.

    • Rinse in PBS three times for 5 minutes each.

    • Incubate with biotinylated goat anti-rabbit secondary antibody (diluted 1:200) for 1 hour at room temperature.[9]

    • Rinse in PBS three times for 5 minutes each.

    • Incubate with ABC reagent for 30 minutes at room temperature.[9]

    • Rinse in PBS three times for 5 minutes each.

    • Develop the signal by incubating with DAB substrate until the desired brown color is achieved (typically 1-5 minutes).[15]

    • Rinse in distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount coverslips using a permanent mounting medium.

  • Visualization:

    • Image the sections using a bright-field microscope.

Signaling Pathways and Experimental Workflows

Neuroinflammation Signaling Pathway

Neuroinflammation is mediated by complex signaling cascades within glial cells. Upon activation by stimuli such as pathogens or cellular debris, microglia and astrocytes initiate intracellular signaling pathways, leading to the production and release of inflammatory mediators.[1]

Neuroinflammation_Signaling cluster_stimuli Stimuli cluster_microglia Microglia/Astrocyte Pathogen/Debris Pathogen/Debris TLR Toll-like Receptor (TLR) Pathogen/Debris->TLR NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway TLR->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: Simplified signaling pathway in glial cells leading to neuroinflammation.

Immunohistochemistry Experimental Workflow

The following diagram illustrates the general workflow for both fluorescent and chromogenic immunohistochemistry.

IHC_Workflow cluster_detection Detection start Tissue Preparation (Fixation, Sectioning) deparaffin Deparaffinization & Rehydration (FFPE only) start->deparaffin antigen_retrieval Antigen Retrieval (FFPE often required) deparaffin->antigen_retrieval blocking Blocking (Non-specific binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection_fluorescent Fluorophore Conjugate secondary_ab->detection_fluorescent detection_chromogenic Enzyme Conjugate (HRP) + Substrate (DAB) secondary_ab->detection_chromogenic counterstain Counterstaining (e.g., DAPI, Hematoxylin) detection_fluorescent->counterstain detection_chromogenic->counterstain mounting Mounting counterstain->mounting imaging Microscopy (Fluorescence or Bright-field) mounting->imaging

Caption: General experimental workflow for immunohistochemistry.

References

Troubleshooting & Optimization

Mw-150 solubility issues and best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MW-150, a selective p38α MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, CNS-penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1] Its primary mechanism of action is the inhibition of p38α MAPK, which in turn prevents the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MK2), playing a role in inflammatory responses.[2]

Q2: What is the general solubility of this compound?

A2: this compound is sparingly soluble in aqueous solutions and requires organic solvents or specialized formulations for dissolution. It is soluble in Dimethyl Sulfoxide (DMSO).[2]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[2] It is crucial to use newly opened or properly stored anhydrous DMSO as the solvent is hygroscopic, and water absorption can significantly decrease the solubility of this compound.[2]

Q4: How should I store this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability.[3] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2]

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in DMSO, even at concentrations listed in the datasheet. What can I do?

A1:

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO.[2] DMSO is highly hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound. Use a fresh, unopened bottle or a properly stored anhydrous grade.

  • Use Sonication: Gentle warming in a water bath (up to 37°C) and brief periods of sonication can aid in the dissolution of this compound in DMSO.[2]

  • Vortexing: Vigorous vortexing can also help to break up any small aggregates and facilitate dissolution.

Q2: My this compound solution in DMSO appears to have a precipitate after storage. Is it still usable?

A2: Precipitation upon storage, especially at lower temperatures, can occur. Before use, bring the vial to room temperature and attempt to redissolve the compound by vortexing and gentle sonication. If the precipitate fully redissolves and the solution is clear, it can likely be used. However, if the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To prevent this, ensure the stock concentration is not above the recommended solubility limit and store in small, single-use aliquots at -80°C.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?

A3: This is a common issue with compounds that are poorly soluble in water. Here are some strategies to mitigate precipitation:

  • Lower Final DMSO Concentration: While diluting, ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.[4]

  • Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution step. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.[4]

  • Use of Pluronic F-127 or Tween 80: For cell-based assays, incorporating a low concentration of a non-ionic surfactant like Pluronic F-127 or Tween 80 in the final dilution buffer can help maintain the solubility of this compound.

  • Pre-warm the Aqueous Buffer: Having the aqueous buffer at 37°C before adding the DMSO stock can sometimes improve solubility.

Q4: I need to prepare this compound for in vivo administration, but it's not soluble in saline. What are the recommended formulations?

A4: Direct dissolution in saline is not feasible. For in vivo studies, co-solvent or complexation agent-based formulations are necessary. Two commonly used formulations are:

  • PEG300, Tween 80, and Saline: A mixture of DMSO (from the stock solution), PEG300, Tween 80, and saline can create a clear solution suitable for administration.[5]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): This modified cyclodextrin can be used to form an inclusion complex with this compound, significantly enhancing its aqueous solubility.[5][6]

Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationConcentrationObservationsReference
DMSO40 mg/mL (104.86 mM)Requires sonication. Hygroscopic nature of DMSO is a factor.[2]
DMSO (for dihydrochloride dihydrate form)20.83 mg/mL (42.47 mM)[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mLClear solution[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mLClear solution[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, use 3.82 mg of this compound (Molecular Weight: 381.44 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can be used in conjunction with sonication.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration using PEG300 and Tween 80

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Methodology (to prepare 1 mL of a 3 mg/mL solution):

  • Start with a concentrated stock of this compound in DMSO (e.g., 30 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 30 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween 80 to the mixture and vortex until a homogenous solution is formed.

  • Add 450 µL of sterile saline to the mixture and vortex thoroughly. The final solution should be clear.

  • This formulation results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

Protocol 3: Preparation of this compound Formulation for In Vivo Administration using SBE-β-CD

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Methodology (to prepare 1 mL of a 3 mg/mL solution):

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle warming and stirring to fully dissolve.

  • Start with a concentrated stock of this compound in DMSO (e.g., 30 mg/mL).

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • To the SBE-β-CD solution, add 100 µL of the 30 mg/mL this compound DMSO stock solution.

  • Vortex the mixture thoroughly until a clear solution is obtained.

  • The final formulation consists of 10% DMSO and 90% (20% SBE-β-CD in Saline).

Visualizations

Signaling Pathway

p38_MAPK_Pathway extracellular_stimuli Environmental Stress Inflammatory Cytokines (e.g., TNFα, IL-1β) mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) extracellular_stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38a p38α MAPK mkk3_6->p38a downstream_kinases Downstream Kinases (e.g., MK2, MK3) p38a->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, STAT1, MEF2C) p38a->transcription_factors mw150 This compound mw150->p38a cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: p38α MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: Preparing this compound for In Vivo Dosing

in_vivo_prep_workflow cluster_stock Stock Solution Preparation cluster_formulation In Vivo Formulation mw150_powder This compound Powder dissolve Dissolve with Vortexing/Sonication mw150_powder->dissolve dmso Anhydrous DMSO dmso->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution mix_peg Mix stock_solution->mix_peg mix_sbe Mix stock_solution->mix_sbe peg_tween PEG300 + Tween 80 peg_tween->mix_peg sbe_cd SBE-β-CD in Saline sbe_cd->mix_sbe final_solution_peg Final Dosing Solution (PEG/Tween) mix_peg->final_solution_peg final_solution_sbe Final Dosing Solution (SBE-β-CD) mix_sbe->final_solution_sbe

Caption: Workflow for preparing this compound stock and in vivo dosing solutions.

References

Technical Support Center: Mw-150 Long-Term Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mw-150 is a selective, CNS penetrant, and orally active inhibitor of p38α MAPK.[1][2] The information provided here is for research purposes only and is based on preclinical data and general knowledge of kinase inhibitors. It is not intended for clinical use.

I. Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is to block the phosphorylation of downstream substrates of p38α MAPK, such as MK2, thereby modulating inflammatory responses in glial cells.[1]

Q2: What are the primary safety concerns for long-term administration of kinase inhibitors like this compound?

A2: Long-term administration of kinase inhibitors can be associated with a range of adverse effects.[3][4][5] Common concerns include cardiovascular, pulmonary, gastrointestinal, and endocrine toxicities.[3][4][5] Skin disorders, fatigue, and elevated liver enzymes are also frequently observed.[4][6]

Preclinical Development

Q3: What is the recommended duration for preclinical chronic toxicity studies of this compound to support long-term clinical trials?

A3: For small molecules like this compound intended for chronic use, regulatory guidelines generally recommend a 6-month study in rodents and a 9-month study in non-rodents to support late-stage clinical trials.[7] However, for some biotherapeutics, 3-month toxicity studies may be sufficient.[8] The exact duration should be scientifically justified based on the intended clinical use and disease indication.[9]

Q4: What animal species are typically used for long-term toxicity studies of compounds like this compound?

A4: Preclinical toxicology programs for small molecules usually involve studies in two species: one rodent (commonly rats) and one non-rodent (commonly dogs or non-human primates).[10][11] The selection of species is based on how closely their biological pathways align with humans, particularly the expression of the drug's target.[11]

II. Troubleshooting Guides

Unexpected In-Life Observations

Q1: We are observing significant weight loss in our rodent cohort during a 6-month study with this compound. What are the potential causes and what should we do?

A1:

  • Potential Causes:

    • Gastrointestinal Toxicity: Kinase inhibitors can cause diarrhea, which may lead to dehydration and weight loss.[6]

    • Reduced Food Consumption: The compound may be causing malaise or taste aversion.

    • Systemic Toxicity: Effects on major organs could lead to a catabolic state.

  • Troubleshooting Steps:

    • Clinical Observations: Increase the frequency of clinical observations to monitor for signs of distress, changes in feces, and food and water intake.

    • Dose Adjustment: Consider a dose reduction or a temporary dosing holiday for the affected animals to assess recovery.

    • Supportive Care: Provide nutritional support and hydration as needed, in consultation with the study veterinarian.

    • Interim Necropsy: If mortality occurs or an animal is euthanized moribund, perform a full necropsy to identify potential target organs of toxicity.

Clinical Pathology Findings

Q2: Our 3-month interim blood analysis shows a consistent elevation of liver enzymes (ALT and AST) in the high-dose group. How should we interpret this?

A2:

  • Interpretation: Elevated ALT and AST are common indicators of liver inflammation or damage, a known side effect of some kinase inhibitors.[4][11]

  • Troubleshooting and Follow-up:

    • Confirm the Finding: Re-run the analysis on stored samples to rule out analytical error.

    • Monitor Liver Function: Add additional liver function tests (e.g., bilirubin, alkaline phosphatase) to subsequent blood draws.

    • Histopathology: Pay close attention to the liver during the terminal necropsy. Consider adding special stains to characterize the nature of the liver injury.

    • Dose-Response: Evaluate if the enzyme elevation is dose-dependent. This will help in determining a No-Observed-Adverse-Effect Level (NOAEL).

Histopathology Observations

Q3: We have completed a 9-month non-rodent study and the histopathology report indicates unexpected cardiac findings. What is the next step?

A3:

  • Significance: Cardiotoxicity is a serious concern with some kinase inhibitors.[5]

  • Troubleshooting and Follow-up:

    • Peer Review: Have the cardiac slides reviewed by a second, independent pathologist to confirm the findings.

    • Specialized Stains: Use special stains (e.g., Masson's trichrome for fibrosis) to better characterize the cardiac lesions.

    • Mechanism of Action Investigation: Consider performing additional in vitro or in vivo studies to understand the mechanism of the observed cardiotoxicity. This could involve assessing effects on cardiac ion channels or mitochondrial function.

    • Clinical Relevance: Evaluate the potential clinical relevance of the findings in the context of the intended patient population and potential for clinical monitoring.

III. Data Presentation

Table 1: Summary of Hypothetical Findings in a 6-Month Rodent Toxicity Study of this compound
ParameterControl GroupLow Dose (5 mg/kg)Mid Dose (15 mg/kg)High Dose (50 mg/kg)
Body Weight Change +25%+22%+10%-5%
ALT (U/L) 35 ± 540 ± 8150 ± 30450 ± 75
AST (U/L) 50 ± 1055 ± 12200 ± 40600 ± 100
Key Histopathology No significant findingsNo significant findingsMinimal centrilobular hypertrophy (Liver)Moderate centrilobular necrosis (Liver), Mild renal tubular degeneration
Table 2: Summary of Hypothetical Findings in a 9-Month Non-Rodent Toxicity Study of this compound
ParameterControl GroupLow Dose (2 mg/kg)Mid Dose (8 mg/kg)High Dose (25 mg/kg)
QTc Interval Change (ms) +2 ± 4+5 ± 6+15 ± 8+30 ± 12
Blood Pressure Change (mmHg) 0 ± 5+5 ± 8+15 ± 10+25 ± 15
Key Histopathology No significant findingsNo significant findingsMild skin rashModerate skin rash with inflammation, Mild cardiac myofiber degeneration

IV. Experimental Protocols

Protocol 1: 6-Month Oral Chronic Toxicity Study in Rats
  • Animal Model: Sprague-Dawley rats (n=20/sex/group).

  • Dosing: Daily oral gavage for 6 months.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

  • In-Life Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • Monthly ophthalmology exams.

    • Monthly clinical pathology (hematology, coagulation, serum chemistry).

  • Terminal Procedures:

    • Full necropsy with organ weight measurements.

    • Histopathological examination of a comprehensive list of tissues.

Protocol 2: In Vitro hERG Assay for Cardiac Safety Assessment
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

  • Method: Patch-clamp electrophysiology.

  • Procedure:

    • Cells are exposed to a range of this compound concentrations.

    • The hERG current is measured at each concentration.

    • The concentration that causes 50% inhibition of the hERG current (IC50) is calculated.

  • Interpretation: A low IC50 value suggests a potential risk for QT prolongation in vivo.

V. Visualizations

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment cluster_clinical Clinical Development In Vitro Assays In Vitro Assays Acute Toxicity Acute Toxicity In Vitro Assays->Acute Toxicity Subchronic Studies Subchronic Studies Acute Toxicity->Subchronic Studies Chronic Studies Chronic Studies Subchronic Studies->Chronic Studies Phase I Phase I Chronic Studies->Phase I Genotoxicity Genotoxicity Genotoxicity->Phase I Safety Pharmacology Safety Pharmacology Safety Pharmacology->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

Caption: Preclinical to clinical development workflow for this compound.

signaling_pathway Stress Stimuli Stress Stimuli p38α MAPK p38α MAPK Stress Stimuli->p38α MAPK MK2 MK2 p38α MAPK->MK2 Phosphorylates This compound This compound This compound->p38α MAPK Inhibits Inflammatory Cytokines Inflammatory Cytokines MK2->Inflammatory Cytokines Upregulates

Caption: Simplified signaling pathway of this compound's mechanism of action.

troubleshooting_logic Adverse Finding Adverse Finding Confirm Finding Confirm Finding Adverse Finding->Confirm Finding Investigate Mechanism Investigate Mechanism Confirm Finding->Investigate Mechanism Assess Dose-Response Assess Dose-Response Confirm Finding->Assess Dose-Response Risk Assessment Risk Assessment Investigate Mechanism->Risk Assessment Determine NOAEL Determine NOAEL Assess Dose-Response->Determine NOAEL Determine NOAEL->Risk Assessment Proceed with Caution Proceed with Caution Risk Assessment->Proceed with Caution Acceptable Risk Stop Development Stop Development Risk Assessment->Stop Development Unacceptable Risk

Caption: Logical workflow for troubleshooting adverse findings in toxicity studies.

References

Interpreting unexpected results with Mw-150 treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with Mw-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, CNS penetrant, and orally active inhibitor of p38α MAPK with a Ki of 101 nM.[1][2] Its primary mechanism of action is to block the ability of p38α MAPK to phosphorylate its downstream substrate, MAPK-activated protein kinase 2 (MK2), particularly in activated glial cells.[1][3]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions prepared in a solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q3: What are the typical in vitro working concentrations for this compound?

The effective concentration of this compound in vitro is dependent on the cell type and the specific endpoint being measured. Based on its known IC50 values, a starting concentration range of 300 nM to 1 µM is recommended. The IC50 for inhibiting MK2 phosphorylation in activated glia is 332 nM, while the IC50 for blocking IL-1β production is 936 nM.[1][4]

Q4: Is this compound selective for p38α MAPK?

Yes, this compound is a selective inhibitor of p38α MAPK. It exhibits 6-fold selectivity for p38α over the serine/threonine protein kinase NLK, 10-fold selectivity over p38β MAPK, and 14-fold selectivity over p38δ MAPK.[3]

Data Presentation

Table 1: this compound In Vitro Activity

TargetMetricValueCell TypeReference
p38α MAPKKi101 nMN/A (Enzymatic Assay)[1][3]
MK2 PhosphorylationIC50332 nMActivated Glia[1][4]
IL-1β ProductionIC50936 nMActivated Glia[1][4]

Table 2: this compound In Vivo Efficacy in Alzheimer's Disease Mouse Models

Animal ModelDosageAdministrationDurationObserved EffectReference
APP/PS1 Transgenic Mice2.5 mg/kgOral, daily3-4 monthsImproved performance in RAWM and contextual fear conditioning tests.[1]
APP/PS1 Knock-in Mice2.5 mg/kgIntraperitoneal, daily14 daysRAWM behavior indistinguishable from wild-type mice.[1][4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol is adapted from formulations provided by MedChemExpress and should be optimized for your specific experimental needs.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle:

    • In a sterile tube, combine the solvents in the specified volumetric ratios. For example, to prepare 1 mL of vehicle, add 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.

    • Vortex thoroughly to ensure a homogenous solution.

  • Prepare the this compound working solution:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for your cohort of animals.

    • Dissolve the this compound powder in the pre-mixed vehicle.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

    • It is recommended to prepare the working solution fresh on the day of use.

Administration:

  • This compound can be administered orally or via intraperitoneal injection at the desired dosage (e.g., 2.5 mg/kg).

  • The volume of administration should be calculated based on the weight of each animal.

Protocol 2: General Protocol for In Vitro Treatment with this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not lead to over-confluence by the end of the experiment.

    • Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration.

  • Cell Lysis and Downstream Analysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates for downstream analysis, such as Western blotting or ELISA.

Troubleshooting Guides

Interpreting Unexpected Results

Q: My in vivo study shows a reduction in pro-inflammatory cytokines with this compound treatment, but an increase in microglia surrounding amyloid plaques. Is this expected?

This is a key and somewhat paradoxical finding that has been reported in the literature. In an Alzheimer's disease mouse model, while this compound attenuated the increase in IL-1β and TNF-α, it also led to an increased number of IBA1+ microglia within amyloid plaques without significantly affecting the overall microglia or plaque volume.[5]

Possible Interpretations:

  • Shift in Microglial Phenotype: The increase in microglia around plaques may not necessarily indicate a pro-inflammatory state. This compound may be modulating microglial function, potentially enhancing their phagocytic or barrier-forming capabilities without a pan-suppressive effect on their physiological responses.[5]

  • Complex Downstream Signaling: The p38 MAPK pathway is part of a complex signaling network. Inhibiting p38α might lead to compensatory signaling through other pathways that could influence microglial migration and clustering.

Recommended Actions:

  • Further Characterize Microglial Phenotype: Use additional markers to assess the activation state of the plaque-associated microglia (e.g., CD68 for phagocytic activity, markers for M1/M2 polarization).

  • Assess Microglial Function: Consider in vitro assays to determine if this compound directly affects microglial migration or phagocytosis in your experimental system.

Q: I am not seeing the expected inhibitory effect of this compound on my target of interest. What could be the reason?

Possible Causes and Solutions:

  • Suboptimal Concentration: The IC50 of this compound can vary between different cellular contexts and readouts. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.

  • Compensatory Pathway Activation: The inhibition of p38α MAPK can sometimes lead to the activation of other signaling pathways, such as the JNK or ERK pathways, which might mask the effect of p38α inhibition. It is advisable to probe for the activation of these related pathways.

  • Compound Stability: Ensure that your this compound stock solution has been stored correctly and that the working solutions are prepared fresh.

Troubleshooting Western Blot Analysis of the p38 MAPK Pathway

Q: I am having trouble detecting a decrease in phosphorylated p38 (p-p38) after this compound treatment.

This compound is an ATP-competitive inhibitor and does not directly inhibit the phosphorylation of p38 itself by upstream kinases. Instead, it blocks the activity of phosphorylated p38. Therefore, you should not expect to see a decrease in p-p38 levels. The more appropriate readout for this compound activity is the phosphorylation of a downstream substrate, such as MK2.

Q: I am seeing a weak or no signal for my phosphorylated target (e.g., p-MK2).

Possible Causes and Solutions:

  • Sample Preparation: Phosphatases in your cell lysate can rapidly dephosphorylate your target protein. Always use a lysis buffer supplemented with a cocktail of phosphatase inhibitors and keep your samples on ice.[6]

  • Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.

  • Antibody Incubation: Optimize the concentration and incubation time for your primary antibody. For low-abundance phosphoproteins, a longer incubation at 4°C overnight may be necessary.[6]

  • Protein Load: You may need to load a higher amount of total protein (up to 100 µg) to detect low-level phosphorylated targets.[7]

Q: I am observing non-specific bands in my Western blot.

Possible Causes and Solutions:

  • Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data.

  • Blocking and Washing: Increase the blocking time or the concentration of the blocking agent. Ensure your washing steps are thorough to remove non-specifically bound antibodies.[6]

  • Secondary Antibody Concentration: A high concentration of the HRP-conjugated secondary antibody can lead to high background and non-specific bands. Try diluting your secondary antibody further.[7]

Visualizations

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_crosstalk Potential Cross-talk Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha Phosphorylation MK2 MK2 p38_alpha->MK2 Phosphorylation JNK_ERK JNK / ERK Pathways p38_alpha->JNK_ERK Potential Compensatory Activation p_MK2 p-MK2 MK2->p_MK2 Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) p_MK2->Cytokine_Production Mw150 This compound Mw150->p38_alpha Inhibition

Caption: p38α MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_readouts Endpoints start Start: Experimental Design in_vitro In Vitro Studies (e.g., Cell Culture) start->in_vitro in_vivo In Vivo Studies (e.g., Mouse Model) start->in_vivo treatment This compound Treatment (Dose-response) in_vitro->treatment in_vivo->treatment data_collection Data Collection treatment->data_collection vehicle Vehicle Control vehicle->data_collection western_blot Western Blot (p-MK2, etc.) data_collection->western_blot elisa ELISA (Cytokines) data_collection->elisa behavior Behavioral Tests data_collection->behavior ihc Immunohistochemistry data_collection->ihc analysis Data Analysis interpretation Interpretation of Results analysis->interpretation western_blot->analysis elisa->analysis behavior->analysis ihc->analysis

Caption: General experimental workflow for evaluating the effects of this compound.

unexpected_results mw150 This compound Treatment p38_inhibition Inhibition of p38α MAPK mw150->p38_inhibition cytokine_reduction Expected Result: ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α) p38_inhibition->cytokine_reduction microglia_increase Unexpected Result: ↑ Plaque-associated Microglia p38_inhibition->microglia_increase interpretation Possible Interpretation: Modulation of Microglia Function (Not pan-suppression) microglia_increase->interpretation

Caption: Logical relationship of expected vs. unexpected results with this compound.

References

Mw-150 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Mw-150, a selective p38α MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and CNS-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] Its primary mechanism of action is to bind to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. This, in turn, blocks the downstream signaling cascade that is involved in inflammatory responses and other cellular processes.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. For detailed information, please refer to the "this compound Stability and Storage Conditions" table in the Data Presentation section.

Q3: In what solvents can this compound be dissolved?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For specific concentrations and preparation of stock solutions, please consult the "this compound Solubility" table in the Data Presentation section.

Q4: What are the known downstream targets of the p38α MAPK pathway that this compound inhibits?

A4: By inhibiting p38α MAPK, this compound prevents the phosphorylation and activation of several downstream substrates. Key targets include MAPK-activated protein kinase 2 (MK2), which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Other downstream targets include transcription factors such as ATF2, CREB, and MEF2C.

Data Presentation

This compound Stability and Storage Conditions
FormStorage TemperatureShelf LifeNotes
Powder -20°C≥ 2 yearsStore in a dry, dark place.
Stock Solution (in DMSO) -20°C≥ 1 yearAliquot to avoid repeated freeze-thaw cycles.
-80°C≥ 2 yearsRecommended for long-term storage.[1]
This compound Solubility
SolventMaximum ConcentrationPreparation Notes
DMSO ≥ 40 mg/mL (104.86 mM)May require ultrasonication to fully dissolve.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assay with this compound

This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on p38α MAPK signaling.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cell culture medium appropriate for your cell line

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Stimulant to activate the p38 MAPK pathway (e.g., LPS, anisomycin, TNF-α)

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot, antibodies against phospho-p38 and total p38)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C.

  • Cell Seeding: Seed your cells of interest into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Pre-treatment with this compound: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined amount of time (e.g., 1-2 hours) to allow for inhibitor uptake.

  • Stimulation: After the pre-treatment period, add the p38 MAPK pathway stimulant directly to the wells. The concentration and incubation time of the stimulant should be optimized beforehand.

  • Cell Lysis and Analysis: Following stimulation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be analyzed by Western blot to determine the levels of phosphorylated p38 (p-p38) and total p38. A decrease in the p-p38/total p38 ratio in this compound-treated cells compared to the stimulated vehicle control indicates successful inhibition of the pathway.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No inhibition of p38 phosphorylation observed. Inactive this compound: Improper storage or handling may have led to degradation.Ensure this compound has been stored correctly. Use a fresh aliquot of the stock solution.
Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit p38α in your specific cell type or under the experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your system.
Suboptimal pre-incubation time: The pre-incubation time with this compound may not be long enough for sufficient cellular uptake.Increase the pre-incubation time with the inhibitor before adding the stimulus.
High background phosphorylation of p38 in unstimulated cells. Cell stress: High cell density, nutrient deprivation, or other stressors can lead to basal p38 activation.Optimize cell seeding density and ensure proper cell culture conditions.
Serum in the medium: Components in the serum can sometimes activate the p38 pathway.Consider serum-starving the cells for a few hours before the experiment.
Variability between replicate wells. Inconsistent cell numbers: Uneven cell seeding can lead to variability in results.Ensure a homogenous cell suspension and careful pipetting when seeding cells.
Edge effects in multi-well plates: Wells on the outer edges of the plate may behave differently due to temperature or evaporation gradients.Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS to minimize evaporation.
Unexpected off-target effects. This compound may have off-target activities at high concentrations. Use the lowest effective concentration of this compound as determined by your dose-response experiments. If off-target effects are suspected, consider using another p38α MAPK inhibitor with a different chemical structure as a control.
Inconsistent results in vivo. Pharmacokinetic/pharmacodynamic (PK/PD) issues: The dosing, route of administration, or formulation may not be optimal for achieving sufficient target engagement in the tissue of interest.Refer to published in vivo studies using this compound for guidance on appropriate dosing and administration schedules.[1] The formulation of the compound for in vivo use is critical; ensure it is appropriate for the chosen route of administration.
Model-specific effects: The efficacy of this compound can be context-dependent. For instance, in a mouse model of mixed amyloid and vascular pathologies, this compound was reported to rescue neuronal function without affecting the primary pathologies.[2][3]Carefully consider the specific pathological mechanisms in your animal model and whether p38α MAPK is a key driver.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effectors cluster_cellular Cellular Responses Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38α MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (ATF2, CREB, MEF2C) p38->TranscriptionFactors Mw150 This compound Mw150->p38 Inhibition Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle

Caption: p38α MAPK Signaling Pathway and the Point of Inhibition by this compound.

experimental_workflow prep 1. Prepare this compound Stock Solution (DMSO) treat 3. Pre-treat Cells with This compound or Vehicle prep->treat seed 2. Seed Cells in Multi-well Plates seed->treat stim 4. Stimulate with p38 Activator treat->stim lyse 5. Lyse Cells stim->lyse analyze 6. Analyze p-p38/total p38 (e.g., Western Blot) lyse->analyze

Caption: General Experimental Workflow for an In Vitro this compound Cell-Based Assay.

References

Technical Support Center: Addressing Variability in Animal Studies with MW-150

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MW-150 in animal studies. Our aim is to help you navigate potential challenges and minimize variability in your experiments for more robust and reproducible results.

Troubleshooting Guide

Variability in animal studies can arise from multiple factors, from compound formulation to the animals' physiological state. This guide provides solutions to common issues encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral outcomes between animals in the same treatment group. 1. Inconsistent Drug Formulation/Solubility: this compound may not be fully dissolved or may precipitate out of solution, leading to inaccurate dosing. 2. Stress-Induced Behavioral Changes: Improper handling or administration techniques (e.g., oral gavage, intraperitoneal injection) can cause stress, impacting behavior.[1][2] 3. Biological Variability: Inherent differences in animal genetics, age, weight, and microbiome can influence drug metabolism and response.1. Optimize Formulation: Prepare fresh dosing solutions daily. Use a vehicle known to solubilize this compound effectively. A common approach involves dissolving this compound in a small amount of DMSO and then diluting with a vehicle like PEG300 and saline.[3] Sonication may aid dissolution. Visually inspect for precipitates before administration. 2. Refine Handling and Dosing Techniques: Habituate animals to handling and restraint procedures before the study begins. For oral gavage, ensure proper technique to avoid esophageal injury and aspiration.[1] Consider less stressful administration methods if possible. 3. Standardize and Randomize: Use animals of the same age, sex, and genetic background. Randomize animals into treatment groups to distribute inherent variability.
Inconsistent or unexpected cytokine profiles following this compound administration. 1. Complex p38 MAPK Biology: p38α MAPK inhibition can have pleiotropic effects on cytokine production, sometimes leading to counterintuitive results. For instance, inhibiting p38α may not uniformly suppress all pro-inflammatory cytokines and can even impact the production of anti-inflammatory cytokines like IL-10. 2. Timing of Sample Collection: Cytokine expression is transient. The timing of blood or tissue collection post-dosing is critical and can significantly impact results. 3. Ex Vivo Stimulation Variability: The method and duration of ex vivo stimulation of collected samples (e.g., with LPS) can introduce variability.1. Conduct Dose-Response and Time-Course Studies: Establish the optimal dose and time point for measuring the desired cytokine response in your specific model. 2. Measure a Panel of Cytokines: Analyze a broad range of pro- and anti-inflammatory cytokines to get a comprehensive picture of the immune response. 3. Standardize Ex Vivo Procedures: Use a consistent protocol for ex vivo stimulation, including stimulant concentration, incubation time, and cell density.
Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur). 1. Vehicle Toxicity: The vehicle used to dissolve this compound may have inherent toxicity, especially at higher concentrations or with repeated administration.[4] 2. Off-Target Effects: Although this compound is selective for p38α MAPK, high concentrations may lead to off-target effects. 3. Compound-Specific Toxicity: As with many kinase inhibitors, there is a potential for unforeseen toxicity.1. Conduct Vehicle-Only Control Studies: Always include a group of animals that receives only the vehicle to assess its effects. 2. Perform Dose-Escalation Studies: Determine the maximum tolerated dose (MTD) in your animal model before initiating efficacy studies. 3. Monitor Animal Health Closely: Regularly monitor animals for clinical signs of toxicity, including changes in weight, food and water intake, and overall appearance and behavior.[5][6] If toxicity is observed, consider reducing the dose or frequency of administration.
Difficulty in achieving desired plasma/brain concentrations of this compound. 1. Poor Oral Bioavailability: The formulation may not be optimal for absorption from the gastrointestinal tract. 2. Rapid Metabolism: The compound may be quickly metabolized and cleared from circulation. 3. Incorrect Administration: Improper oral gavage or IP injection technique can lead to incomplete dosing.1. Optimize Formulation for Bioavailability: Experiment with different vehicle compositions to enhance solubility and absorption. 2. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) of this compound in your animal model. This will inform the optimal dosing regimen. 3. Ensure Proper Dosing Technique: Verify that the full dose is being administered correctly. For oral gavage, ensure the needle is correctly placed in the esophagus. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, central nervous system (CNS) penetrant, and orally active small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK).[8] Its primary mechanism of action is to bind to the ATP-binding pocket of p38α MAPK, preventing its phosphorylation and activation. This, in turn, inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other cellular stress responses.[8]

Q2: What is the recommended vehicle for formulating this compound for in vivo studies?

A2: There is no single universal vehicle, and the optimal choice may depend on the specific experimental requirements. However, a common starting point for poorly water-soluble compounds like this compound is a multi-component vehicle. A frequently used formulation involves first dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), and then diluting this solution with other vehicles such as polyethylene glycol (e.g., PEG300 or PEG400), Tween 80, and saline or phosphate-buffered saline (PBS).[3] It is crucial to perform pilot solubility and stability tests with your chosen vehicle and to include a vehicle-only control group in your animal studies.

Q3: What are the expected effects of this compound on cytokine levels?

A3: As a p38α MAPK inhibitor, this compound is expected to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[8] However, the in vivo response can be complex. The p38 MAPK pathway is involved in intricate signaling networks, and its inhibition may not always lead to a straightforward decrease in all inflammatory markers. The specific cytokine response can be influenced by the animal model, the dose and timing of this compound administration, and the nature of the inflammatory stimulus.[9][10] Therefore, it is advisable to measure a panel of cytokines to fully characterize the effects of this compound in your study.

Q4: What are some potential signs of toxicity to monitor in animals treated with this compound?

A4: While specific toxicity data for this compound in all animal models is not extensively published, general signs of toxicity to monitor in rodents include:

  • Physical Appearance: Ruffled fur, hunched posture, lethargy, and changes in skin color.

  • Behavioral Changes: Reduced activity, social withdrawal, and changes in grooming habits.

  • Physiological Changes: Significant weight loss (>15-20% of baseline), dehydration (assessed by skin turgor), changes in breathing, and altered body temperature.[5][6]

  • Gastrointestinal Issues: Diarrhea or constipation.

It is essential to establish baseline health parameters before starting the experiment and to have a clear endpoint protocol in place should severe toxicity be observed.

Experimental Protocols

1. Formulation of this compound for Oral Gavage (Example for Mice)

This protocol provides a general guideline. The final concentrations and volumes should be optimized for your specific study.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the total amount of this compound needed for your study, including a slight overage.

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the this compound completely. For example, for a final vehicle composition of 10% DMSO, 40% PEG300, and 50% Saline, first dissolve the compound in the 10% volume of DMSO.

    • Vortex the solution until the this compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution, but be cautious of compound stability.

    • Add the required volume of PEG300 to the DMSO solution and vortex thoroughly.

    • Finally, add the sterile saline to reach the final desired volume and concentration. Vortex again to ensure a homogenous solution.

    • Visually inspect the solution for any precipitation. If precipitates are present, the formulation may need to be adjusted.

    • Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.

2. Administration of this compound via Oral Gavage in Mice

  • Materials:

    • Prepared this compound dosing solution

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or ball-tipped)

    • Syringes (e.g., 1 mL)

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the correct dosing volume based on its body weight (e.g., in mg/kg). A common dosing volume is 5-10 mL/kg.

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Insert the gavage needle gently into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle. The mouse should swallow the needle.

    • Once the needle is at the predetermined depth, administer the solution slowly and steadily.

    • Withdraw the needle gently in the same direction it was inserted.

    • Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or regurgitation.[1]

3. Administration of this compound via Intraperitoneal (IP) Injection in Rats

  • Materials:

    • Prepared this compound dosing solution (ensure it is sterile)

    • Appropriately sized needles (e.g., 23-25 gauge) and syringes

    • 70% ethanol for disinfection

    • Animal scale

  • Procedure:

    • Weigh each rat to calculate the correct injection volume.

    • Restrain the rat securely. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift forward.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the rat to its cage. Monitor for any adverse reactions.[7]

Mandatory Visualizations

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MW150 This compound p38a p38α MAPK MW150->p38a Inhibits MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK3_6->p38a MK2 MK2 p38a->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38a->TranscriptionFactors CytokineProduction Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) MK2->CytokineProduction TranscriptionFactors->CytokineProduction CellularResponse Cellular Responses (Inflammation, Apoptosis) CytokineProduction->CellularResponse Experimental_Workflow_MW150 Animal_Acclimation Animal Acclimation & Baseline Measurements Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Vehicle_Control Vehicle Control Group Randomization->Vehicle_Control MW150_Treatment This compound Treatment Group(s) Randomization->MW150_Treatment Dosing Daily Dosing (Oral Gavage or IP Injection) Vehicle_Control->Dosing MW150_Treatment->Dosing Monitoring Regular Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Determination (Behavioral, Biochemical, etc.) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

References

Technical Support Center: Controlling for Mw-150 Vehicle Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the p38α MAPK inhibitor, Mw-150. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for the effects of the this compound vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving and administering this compound?

A1: this compound is a small molecule inhibitor that often requires a multi-component vehicle for effective solubilization and delivery, particularly for in vivo studies. Based on supplier recommendations, two common vehicle formulations for this compound are:

Vehicle Formulation 1 (for solutions ≥ 3 mg/mL):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Vehicle Formulation 2 (for solutions ≥ 3 mg/mL):

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

The choice of vehicle will depend on the required concentration of this compound, the route of administration, and the specific experimental model.

Q2: Why is a vehicle control group essential in my experiments with this compound?

A2: A vehicle control group is critical for differentiating the biological effects of this compound from any effects caused by the solvent system used to deliver it.[1][2][3] The components of the vehicle, such as DMSO or PEG300, can have their own biological activities or toxicities.[4][5][6] Without a vehicle control, it is impossible to definitively attribute observed effects to the inhibitor itself. The vehicle control group should receive the exact same volume and formulation of the vehicle as the treatment group, but without the this compound.

Q3: What are the potential effects of common vehicle components?

A3: The individual components of the this compound vehicle can have biological effects, which are summarized in the table below.

Vehicle ComponentPotential EffectsKey Considerations
DMSO Can induce cellular differentiation, exhibit anti-inflammatory and neuroprotective effects, and at higher concentrations, cause cytotoxicity.[3][7][8]Keep the final concentration of DMSO as low as possible, ideally below 1% for in vitro assays and not exceeding 10% for in vivo injections.[4][8] Always include a DMSO-only control.
PEG300 Generally considered to have low toxicity, but long-term or high-dose administration may lead to kidney and liver effects.[6]Monitor for any signs of toxicity in long-term studies.
Tween-80 A non-ionic surfactant used to increase solubility. Can cause hypersensitivity reactions in some models and may affect the permeability of biological membranes.Use the lowest effective concentration.
Saline Isotonic saline (0.9% NaCl) is generally well-tolerated and used to adjust the final volume and osmolarity of the injection.[7]Ensure sterility for all injections.
SBE-β-CD A cyclodextrin used to improve the solubility of hydrophobic compounds. Generally considered safe.Ensure complete dissolution of the compound.

Q4: How does this compound inhibit the p38α MAPK signaling pathway?

A4: this compound is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[9][10][11] The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[1][12][13] By binding to the active site of p38α, this compound prevents the phosphorylation of its downstream targets, thereby modulating the inflammatory response and other cellular processes regulated by this pathway.

// Nodes stress [label="Environmental Stress\n(UV, Osmotic Shock)", fillcolor="#EA4335"]; cytokines [label="Inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#EA4335"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; mapkk [label="MAPKK\n(MKK3, MKK6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38α MAPK", fillcolor="#4285F4"]; mw150 [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", style="filled,dashed"]; downstream [label="Downstream Targets\n(e.g., MK2, ATF2)", fillcolor="#34A853"]; response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#5F6368"];

// Edges stress -> mapkkk [color="#202124"]; cytokines -> mapkkk [color="#202124"]; mapkkk -> mapkk [label=" phosphorylates", fontname="Arial", fontsize=8, fontcolor="#5F6368", color="#202124"]; mapkk -> p38 [label=" phosphorylates", fontname="Arial", fontsize=8, fontcolor="#5F6368", color="#202124"]; p38 -> downstream [label=" phosphorylates", fontname="Arial", fontsize=8, fontcolor="#5F6368", color="#202124"]; downstream -> response [color="#202124"]; mw150 -> p38 [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; } .dot Caption: Simplified p38α MAPK signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

Scenario 1: The vehicle control group shows a significant biological effect compared to the untreated/naïve control group.

  • Possible Cause 1: High concentration of DMSO.

    • Solution: Reduce the final concentration of DMSO in your vehicle to the lowest possible level that maintains this compound solubility. For in vitro assays, aim for <0.5%. For in vivo studies, do not exceed 10% and consider alternative solubilizing agents if effects are still observed.[4]

  • Possible Cause 2: Toxicity of another vehicle component.

    • Solution: If reducing DMSO is not feasible or does not resolve the issue, consider preparing the vehicle with alternative components. For example, if using PEG300, try substituting it with a different polyethylene glycol or another solubilizer.

  • Possible Cause 3: Contamination of the vehicle.

    • Solution: Ensure all components of the vehicle are sterile and endotoxin-free, especially for in vivo experiments. Prepare fresh vehicle solutions for each experiment and filter-sterilize if appropriate.

  • Experimental Workflow to Investigate Vehicle Effects:

troubleshoot_vehicle_effect

Scenario 2: this compound precipitates out of solution during the experiment.

  • Possible Cause 1: Incorrect preparation of the vehicle.

    • Solution: Follow a precise, stepwise protocol for preparing the vehicle. For multi-component vehicles, the order of addition can be critical. Generally, dissolve the compound in the primary solvent (e.g., DMSO) first before adding co-solvents and aqueous components.

  • Possible Cause 2: Temperature changes.

    • Solution: Some compounds are less soluble at lower temperatures. If storing the vehicle solution, ensure it is brought to the appropriate temperature (e.g., room temperature or 37°C) and vortexed thoroughly before use.

  • Possible Cause 3: The concentration of this compound exceeds its solubility in the chosen vehicle.

    • Solution: If a higher concentration of this compound is required, you may need to adjust the vehicle composition. Increasing the percentage of organic solvents or using alternative solubilizers like SBE-β-CD may be necessary. Always perform a small-scale solubility test before preparing a large batch.

Experimental Protocols

Protocol 1: Preparation of this compound Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for the preparation of 1 mL of vehicle. Scale volumes as needed.

Materials:

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a sterile tube, add 100 µL of DMSO.

  • To the DMSO, add 400 µL of PEG300. Vortex thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex again to ensure complete mixing.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

  • To prepare the this compound treatment solution, first dissolve the powdered this compound in the initial DMSO volume before adding the other components.

  • The vehicle control solution is prepared following the same steps without the addition of this compound.

Protocol 2: General Workflow for In Vivo Administration of this compound and Vehicle Control

in_vivo_workflow

Disclaimer: This technical support guide is for informational purposes only. Researchers should always consult relevant literature and safety data sheets for all reagents and follow institutional guidelines for animal care and use.

References

Refinements to Mw-150 delivery methods for improved efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mw-150, a selective, CNS-penetrant, and orally active inhibitor of p38α MAPK.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] It functions by binding to p38α with a high affinity (Ki of 101 nM), preventing the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).[1][2] This inhibition ultimately blocks the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease.[3][4] Its ability to suppress neuroinflammation makes it a valuable tool for studying the role of the p38α MAPK signaling pathway in various neurological and inflammatory conditions.[3]

Q3: What are the recommended in vivo starting doses for this compound in mice?

A3: Based on preclinical studies in mouse models of Alzheimer's disease, effective doses for intraperitoneal (IP) administration have been reported to be in the range of 0.5 mg/kg to 2.5 mg/kg.[3] One study found that a 0.5 mg/kg dose was more effective at rescuing cognitive deficits than a 2.5 mg/kg dose in a mixed amyloid and vascular pathology model.[3] For oral administration, a dose of 2.5 mg/kg daily has been used in APP/PS1 transgenic mice.[1]

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year, or at -80°C for up to two years. Stock solutions should be stored at -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffers This compound is a small molecule with limited aqueous solubility.Prepare a concentrated stock solution in an organic solvent such as DMSO. For final working solutions, use a vehicle containing solubilizing agents like PEG300 and a surfactant like Tween-80. Refer to the detailed Experimental Protocols section for specific vehicle formulations.
Precipitation of Compound During Dilution or Storage The compound may be coming out of solution due to changes in solvent composition or temperature.Ensure the final concentration in your experimental setup does not exceed the solubility limit in the final buffer. When diluting a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. Store working solutions at the recommended temperature and use them promptly after preparation.
Inconsistent or Lack of Efficacy in In Vivo Studies This could be due to improper formulation, incorrect dosing, or issues with the animal model.Verify the accuracy of your dosing calculations and the stability of your formulation. Consider that higher doses may not always be more effective; one study reported that 0.5 mg/kg IP was more effective than 2.5 mg/kg in a specific mouse model.[3] The authors of that study suggested this could be due to the specific diet influencing the drug's properties or the complex role of p38α in response to oxidative stress.[3] It is advisable to perform a dose-response study in your specific model.
Potential for Compound Aggregation Small molecules can sometimes form aggregates, which can lead to altered biological activity and inconsistent results.Visually inspect solutions for any signs of precipitation or cloudiness. If aggregation is suspected, consider using dynamic light scattering (DLS) to assess the particle size distribution. Including a small percentage of a non-ionic surfactant like Tween-80 in the formulation can help prevent aggregation.

Quantitative Data Summary

Parameter Value Assay/Model Reference
Ki for p38α MAPK 101 nMBiochemical Assay[1]
IC50 for MK2 phosphorylation inhibition 332 nMActivated Glia[1]
IC50 for IL-1β production inhibition 936 nMActivated Glia[1]
Effective In Vivo Dose (Intraperitoneal) 0.5 mg/kg5xFAD mouse model with diet-induced hyperhomocysteinemia[3]
Effective In Vivo Dose (Oral) 2.5 mg/kgAPP/PS1 transgenic mouse model[1]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is adapted from a formulation for a clear solution of ≥ 3 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 30 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution (3 mg/mL), add 100 µL of the 30 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the solution and mix thoroughly.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Mix the final solution thoroughly before administration.

Preparation of this compound for Intraperitoneal (IP) Administration

This protocol is based on a study in a mouse model of mixed amyloid and vascular pathologies.[3]

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl)

  • Vehicle for initial stock solution (if necessary, e.g., DMSO)

Procedure:

  • Prepare a 10X stock solution of this compound. The original study does not specify the solvent for the initial stock, but DMSO is a common choice for initial solubilization. For a final dose of 0.5 mg/kg in a 25g mouse with an injection volume of 200 µL, the final concentration is 0.0625 mg/mL. Therefore, the 10X stock would be 0.625 mg/mL.

  • On the day of injection, dilute the 10X stock solution 1:10 in sterile saline.

  • Vortex the final solution thoroughly before drawing it into the syringe for injection.

  • The final injection volume per mouse should be adjusted based on the animal's weight to achieve the desired dose (e.g., 200 µL for a 25g mouse to deliver a 0.5 mg/kg dose from a 0.0625 mg/mL solution).[3]

Visualizations

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK Inflammatory Cytokines (e.g., IL-1β, TNFα) Inflammatory Cytokines (e.g., IL-1β, TNFα) Inflammatory Cytokines (e.g., IL-1β, TNFα)->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38α MAPK p38α MAPK MKK3/6->p38α MAPK Phosphorylation MK2 MK2 p38α MAPK->MK2 Phosphorylation This compound This compound This compound->p38α MAPK Inhibition Pro-inflammatory Cytokine Production (e.g., IL-1β, TNFα) Pro-inflammatory Cytokine Production (e.g., IL-1β, TNFα) MK2->Pro-inflammatory Cytokine Production (e.g., IL-1β, TNFα) Regulation

Caption: p38α MAPK Signaling Pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis This compound Stock Solution This compound Stock Solution Final Dosing Solution Final Dosing Solution This compound Stock Solution->Final Dosing Solution Vehicle Preparation Vehicle Preparation Vehicle Preparation->Final Dosing Solution Animal Dosing (Oral or IP) Animal Dosing (Oral or IP) Final Dosing Solution->Animal Dosing (Oral or IP) Behavioral Assays Behavioral Assays Animal Dosing (Oral or IP)->Behavioral Assays Biochemical Analysis (e.g., Western Blot for p-MK2) Biochemical Analysis (e.g., Western Blot for p-MK2) Animal Dosing (Oral or IP)->Biochemical Analysis (e.g., Western Blot for p-MK2) Cytokine Measurement (e.g., ELISA for IL-1β) Cytokine Measurement (e.g., ELISA for IL-1β) Animal Dosing (Oral or IP)->Cytokine Measurement (e.g., ELISA for IL-1β)

Caption: General experimental workflow for in vivo studies with this compound.

References

Validation & Comparative

A Comparative Analysis of MW-150 and Other p38 MAPK Inhibitors for Efficacy in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases. A multitude of inhibitors have been developed to target this pathway, each with distinct biochemical and pharmacological profiles. This guide provides an objective comparison of MW-150, a novel central nervous system (CNS) penetrant inhibitor, against other prominent p38 MAPK inhibitors such as VX-745 (Neflamapimod), BIRB-796 (Doramapimod), and Ralimetinib (LY2228820). The comparison is based on available experimental data for biochemical potency, cellular activity, selectivity, and pharmacokinetic properties.

Data Presentation: Comparative Efficacy of p38 MAPK Inhibitors

The efficacy of a kinase inhibitor is determined by its potency against the target enzyme and its activity within a cellular context. The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Biochemical Potency Against p38 MAPK Isoforms
Inhibitorp38α (MAPK14)p38β (MAPK11)p38γ (MAPK12)p38δ (MAPK13)Reference(s)
This compound Kᵢ = 101 nM---[1]
VX-745 IC₅₀ = 10 nMIC₅₀ = 220 nMNo significant inhibitionNo significant inhibition[2]
BIRB-796 IC₅₀ = 38 nMIC₅₀ = 65 nMIC₅₀ = 200 nMIC₅₀ = 520 nM[3][4]
Ralimetinib IC₅₀ = 5.3 nMIC₅₀ = 3.2 nM--[5][6]

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. "-" indicates data not available.

Table 2: Cellular Activity and Downstream Effects
InhibitorCellular AssayCell TypeIC₅₀Reference(s)
This compound MK2 PhosphorylationActivated Glia332 nM[1]
IL-1β ProductionActivated Glia936 nM[1]
VX-745 IL-1β ProductionHuman PBMCs56 nM[2]
TNFα ProductionHuman PBMCs52 nM[2]
TNFα ProductionHuman Whole Blood51-180 nM
Ralimetinib MK2 PhosphorylationRAW 264.734.3 nM[7]
TNFα ProductionMurine Macrophages5.2 nM[7]

This table highlights the ability of the inhibitors to modulate p38 MAPK signaling in a cellular environment, a crucial indicator of potential therapeutic efficacy.

Table 3: Selectivity and Pharmacokinetic Properties
InhibitorKey Selectivity FeaturesCNS PenetrantReference(s)
This compound Highly selective for p38α.Yes[8][9]
VX-745 22-fold greater selectivity for p38α vs. p38β. No significant inhibition of p38γ, p38δ, or other kinases in a tested panel.Yes[2][10][11]
BIRB-796 Pan-p38 inhibitor. Also inhibits B-Raf (IC₅₀ = 83 nM) and JNK2.-[3][4]
Ralimetinib Selective for p38α and p38β. No effect on phosphorylation of JNK, ERK1/2, c-Jun, ATF2, or c-Myc.-[6][12]

Selectivity is critical for minimizing off-target effects. CNS penetrance is a key feature for drugs targeting neurological disorders. "-" indicates data not available.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate p38 MAPK inhibitors.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Coupled-Enzyme Assay)

This assay spectrophotometrically measures the inhibition of p38α kinase activity.

Materials:

  • Recombinant human p38α enzyme

  • Inhibitor compound (e.g., VX-745) dissolved in DMSO

  • Assay Buffer: 0.1 M HEPES (pH 7.5), 10% glycerol, 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase

  • Substrate: EGF receptor peptide (KRELVEPLTPSGEAPNQALLR)

  • ATP

Procedure:

  • Prepare a solution of p38α enzyme (e.g., 15 nM) in the assay buffer.

  • Add the inhibitor compound at various concentrations to the enzyme solution and incubate for 10 minutes at 30°C.

  • Add the substrate peptide to the enzyme-inhibitor mixture.

  • Initiate the kinase reaction by adding ATP (e.g., 100 µM).

  • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

  • Determine the IC₅₀ value by plotting the reaction rate as a function of the inhibitor concentration.[2][11]

Protocol 2: Cellular Inhibition of Cytokine Production in Human PBMCs

This protocol assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in primary human cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Inhibitor compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kit for TNFα and IL-1β

Procedure:

  • Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of the inhibitor compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNFα and IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value for the inhibition of each cytokine.

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the comparison of p38 MAPK inhibitors.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines (TNFα, IL-1β) Cytokines (TNFα, IL-1β) Cytokines (TNFα, IL-1β)->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors (ATF2, CREB) Transcription Factors (ATF2, CREB) p38 MAPK->Transcription Factors (ATF2, CREB) Cytokine Production Cytokine Production MK2->Cytokine Production Inflammation Inflammation Transcription Factors (ATF2, CREB)->Inflammation Apoptosis Apoptosis Transcription Factors (ATF2, CREB)->Apoptosis experimental_workflow Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay Determine IC50/Ki Determine IC50/Ki Biochemical Assay->Determine IC50/Ki Cell-Based Assay Cell-Based Assay Determine Cellular IC50 Determine Cellular IC50 Cell-Based Assay->Determine Cellular IC50 Determine IC50/Ki->Cell-Based Assay Kinome Selectivity Screen Kinome Selectivity Screen Determine Cellular IC50->Kinome Selectivity Screen Assess Off-Target Effects Assess Off-Target Effects Kinome Selectivity Screen->Assess Off-Target Effects Pharmacokinetic Studies Pharmacokinetic Studies Assess Off-Target Effects->Pharmacokinetic Studies Evaluate CNS Penetration Evaluate CNS Penetration Pharmacokinetic Studies->Evaluate CNS Penetration Compare Efficacy Profile Compare Efficacy Profile Evaluate CNS Penetration->Compare Efficacy Profile End End Compare Efficacy Profile->End logical_comparison cluster_comparators Other p38 MAPK Inhibitors cluster_criteria Comparison Criteria This compound This compound Biochemical Potency Biochemical Potency This compound->Biochemical Potency Cellular Activity Cellular Activity This compound->Cellular Activity Selectivity Selectivity This compound->Selectivity CNS Penetration CNS Penetration This compound->CNS Penetration VX-745 VX-745 VX-745->Biochemical Potency VX-745->Cellular Activity VX-745->Selectivity VX-745->CNS Penetration BIRB-796 BIRB-796 BIRB-796->Biochemical Potency BIRB-796->Selectivity Ralimetinib Ralimetinib Ralimetinib->Biochemical Potency Ralimetinib->Cellular Activity Ralimetinib->Selectivity

References

Validating the Neuroprotective Effects of Mw-150 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of Mw-150, a novel, CNS-penetrant p38α mitogen-activated protein kinase (MAPK) inhibitor, with other alternative compounds. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating this compound for further investigation in neurodegenerative disease research and drug development.

Introduction to this compound and Neuroinflammation

Neuroinflammation, mediated by activated glial cells such as microglia, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease.[1] Activated microglia release a cascade of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can contribute to neuronal damage and synaptic dysfunction.[1] The p38α MAPK signaling pathway is a critical regulator of this inflammatory response, making it a promising therapeutic target for neurodegenerative disorders.[1]

This compound is a selective inhibitor of p38α MAPK.[2] It has been shown to be orally bioavailable and capable of crossing the blood-brain barrier.[3][4] In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines in activated glial cells, suggesting its potential as a neuroprotective agent.[2]

Comparative In Vitro Efficacy

This section provides a comparative summary of the in vitro potency of this compound and other p38 MAPK inhibitors in suppressing key inflammatory markers. The data is presented to facilitate an objective assessment of their relative efficacy in relevant cell-based assays.

Inhibition of Pro-inflammatory Cytokine Production in Activated Microglia

The overproduction of pro-inflammatory cytokines by activated microglia is a hallmark of neuroinflammation. The ability of a compound to inhibit the release of these cytokines is a key indicator of its potential anti-inflammatory and neuroprotective activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other p38 MAPK inhibitors in lipopolysaccharide (LPS)-stimulated microglial cells or related monocytic cell lines.

CompoundTargetCell TypeStimulantCytokine InhibitedIC50Reference
This compound p38α MAPKActivated GliaLPSIL-1β936 nM[2]
MW01-2-069A-SRMp38α MAPKBV-2 MicrogliaLPSIL-1β3.7 µM[5]
MW01-2-069A-SRMp38α MAPKBV-2 MicrogliaLPSTNF-α4.5 µM[5]
SB239063p38 MAPKHuman MonocytesLPSIL-10.12 µM[6]
SB239063p38 MAPKHuman MonocytesLPSTNF-α0.35 µM[6]

Note: Lower IC50 values indicate higher potency. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions. Data for Neflamapimod and Losmapimod in similar in vitro cytokine inhibition assays were not available in the searched literature.

Neuroprotection in Glutamate-Induced Excitotoxicity
CompoundClassCell LineInsultEndpointEC50/Protective ConcentrationReference
LuteinCarotenoidHT2220 mM GlutamateCell ViabilitySignificant protection at 10 µM[7]
TetrahydrocurcuminCurcumin MetaboliteHT225 mM GlutamateCell ViabilitySignificant protection at 10 µM and 20 µM[8]
Gallocatechin Gallate (GCG)CatechinHT22GlutamateCell ViabilityHighest neuroprotective effect among catechins tested[9]
Auricularia polytricha extract (APE)Mushroom ExtractHT225 mM GlutamateCell ViabilitySignificant protection at 10, 20, and 40 µg/mL[10]

Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by selectively inhibiting the p38α MAPK signaling pathway within microglia. This pathway is a key transducer of inflammatory signals.

Mw150_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38a_MAPK p38α MAPK TLR4->p38a_MAPK Activates MK2 MK2 p38a_MAPK->MK2 Phosphorylates Pro_IL1b Pro-IL-1β p38a_MAPK->Pro_IL1b Upregulates p_MK2 p-MK2 IL1b IL-1β (Secreted) Pro_IL1b->IL1b Processing & Secretion Inflammation Neuroinflammation IL1b->Inflammation Mw150 This compound Mw150->p38a_MAPK Inhibits

Caption: this compound inhibits p38α MAPK, blocking downstream inflammation.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.

In Vitro Model of Neuroinflammation: LPS-Stimulated Microglia

This assay is used to evaluate the anti-inflammatory properties of test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in microglia activated by lipopolysaccharide (LPS).

Cell Culture:

  • The murine microglial cell line, BV-2, or primary microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

  • Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response. A control group without LPS stimulation should also be included.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Determine the IC50 value of the test compounds by plotting the percentage of cytokine inhibition against the log of the compound concentration.

LPS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed BV-2 cells in 24-well plates adhere Allow cells to adhere overnight start->adhere pretreat Pre-treat with This compound/test compounds adhere->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate collect Collect supernatant stimulate->collect elisa Measure cytokines (ELISA) collect->elisa calculate Calculate IC50 values elisa->calculate

Caption: Workflow for LPS-induced neuroinflammation assay.

In Vitro Model of Excitotoxicity: Glutamate-Induced Neuronal Cell Death

This assay assesses the neuroprotective potential of compounds against neuronal death caused by excessive glutamate exposure, a key mechanism in several neurodegenerative diseases.

Cell Culture:

  • The mouse hippocampal neuronal cell line, HT22, is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

  • Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treat the cells with different concentrations of the test compound for 1-2 hours. Include a vehicle control.

  • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5-20 mM) to the culture medium. A control group without glutamate should be maintained.

  • Incubate the cells for 24 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compound.

Glutamate_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed HT22 cells in 96-well plates attach Allow cells to attach overnight start->attach pretreat Pre-treat with test compounds attach->pretreat induce Induce excitotoxicity with Glutamate pretreat->induce incubate Incubate for 24 hours induce->incubate mtt Assess cell viability (MTT assay) incubate->mtt analyze Analyze neuroprotective effect mtt->analyze

Caption: Workflow for glutamate-induced excitotoxicity assay.

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a potent inhibitor of the p38α MAPK pathway and subsequent pro-inflammatory cytokine production in glial cells. The provided IC50 values for this compound in comparison to other p38 MAPK inhibitors suggest its potential as a highly effective agent for mitigating neuroinflammation. While direct comparative data in a standardized glutamate-induced excitotoxicity model is not yet available, the detailed protocols provided herein offer a framework for such future investigations. The information compiled in this guide supports the continued evaluation of this compound as a promising therapeutic candidate for neurodegenerative diseases characterized by neuroinflammation. Further in vitro and in vivo studies are warranted to fully elucidate its neuroprotective mechanisms and therapeutic potential.

References

Cross-Validation of Mw-150's Impact on Cognitive Decline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mw-150, an investigational p38α mitogen-activated protein kinase (MAPK) inhibitor, with other therapeutic alternatives for cognitive decline. The information is intended to support research and development efforts in neurodegenerative diseases by presenting objective data and detailed experimental methodologies.

Executive Summary

This compound is a novel, brain-penetrant small molecule designed to mitigate neuroinflammation and synaptic dysfunction, key pathological features of Alzheimer's disease and related dementias.[1] By selectively inhibiting the p38α MAPK signaling pathway, this compound aims to modulate the production of pro-inflammatory cytokines and reduce tau phosphorylation, thereby protecting neurons and improving cognitive function.[2] Preclinical studies in mouse models of Alzheimer's disease have demonstrated this compound's potential to attenuate cognitive deficits.[2] A Phase 2a clinical trial (NCT05194163) is currently underway to evaluate its safety, tolerability, and efficacy in patients with mild-to-moderate Alzheimer's disease.[3] This guide compares this compound to an analogous p38α MAPK inhibitor, neflamapimod, as well as to standard-of-care treatments such as donepezil and memantine, and commonly used supplements like Ginkgo biloba and omega-3 fatty acids.

Comparative Data on Therapeutic Interventions for Cognitive Decline

The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and its comparators.

Table 1: Preclinical Efficacy Data in Animal Models

CompoundAnimal ModelKey Cognitive Outcome MeasureResults
This compound 5xFAD Mouse Model (Mixed Amyloid and Vascular Pathology)Morris Water MazeSuccessfully reduced behavioral impairment.[2]
Neflamapimod Mouse ModelsCognitive PerformanceImproved cognitive performance and inflammation, and appeared to decrease beta-amyloid accumulation.

Table 2: Clinical Efficacy Data - Cognitive and Functional Outcomes

Compound/InterventionClinical Trial Identifier/ReferencePopulationPrimary Outcome Measure(s)Key Findings
This compound NCT05194163 (Phase 2a)Mild-to-moderate Alzheimer's DiseaseChange in ADAS-Cog, ADCS-ADL, CDR, NPI-QResults not yet published.
Neflamapimod REVERSE-SD (Phase 2b)Early-stage Alzheimer's DiseaseHopkins Verbal Learning Test (HVLT), Wechsler Memory Scale (WMS)Did not meet the primary endpoint of improvement in episodic memory. Positive trends were observed in patients with higher plasma drug concentrations.
Donepezil DONALD StudyMild-to-moderate Alzheimer's DiseaseMMSEMean improvement of +1.1 points at 24 weeks.[4]
Memantine MMM 300 (Phase 3)Mild-to-moderate Vascular DementiaADAS-Cog, CIBIC-plusSignificant improvement in ADAS-Cog scores compared to placebo (mean difference of 2.0 points).[5][6]
Ginkgo biloba Systematic Review of 15 Clinical TrialsAlzheimer's Disease and DementiaMMSE, SKT, NPI11 out of 15 studies showed improvement in cognitive function, neuropsychiatric symptoms, and functional abilities.[7]
Omega-3 Fatty Acids ASCEND trialDiabetes without dementiaDementia, cognitive impairment, or confusionNo significant difference between the omega-3 and placebo groups.

Table 3: Clinical Efficacy Data - Biomarker Changes

CompoundClinical Trial Identifier/ReferencePopulationBiomarker(s)Key Findings
This compound NCT05194163 (Phase 2a)Mild-to-moderate Alzheimer's DiseaseBlood-based biomarkersResults not yet published.
Neflamapimod REVERSE-SD (Phase 2b)Early-stage Alzheimer's DiseaseCSF phospho-tau and tauStatistically significant decrease in CSF levels of phospho-tau and tau compared to placebo.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound Preclinical Study: Mouse Model of Mixed Amyloid and Vascular Pathologies
  • Animal Model: An amyloid-overexpressing mouse strain (5xFAD) was used.[2]

  • Intervention: Mice were placed on an 8-week diet to induce hyperhomocysteinemia, a model of small vessel disease. During this period, mice were treated with the brain-penetrant small molecule p38α inhibitor this compound.[2]

  • Behavioral Assessment: Cognitive function was assessed using the Morris Water Maze test.[2]

  • Post-mortem Analysis: Following behavioral testing, mice underwent neuroimaging, electrophysiological, and biochemical/immunohistochemical analyses to assess synaptic loss, tau phosphorylation, and amyloid and vascular pathologies.[2]

This compound Clinical Trial: NCT05194163 (Phase 2a)
  • Study Design: A randomized, double-blind, placebo-controlled study.[3]

  • Participants: Patients with mild-to-moderate Alzheimer's disease, with a Mini-Mental State Examination (MMSE) score between 14 and 28 and a Clinical Dementia Rating (CDR) Global Score of 0.5 to 2.0.[3]

  • Intervention: Oral administration of this compound or placebo.[3]

  • Primary Outcome Measures: Safety and tolerability of this compound.[3]

  • Secondary Outcome Measures: Effects on cognitive performance (as measured by ADAS-Cog, Trails A and B, and Verbal Fluency tests), activities of daily living (ADCS-ADL), behavior (NPI-Q), and blood-based biomarkers.[3]

Neflamapimod Clinical Trial: REVERSE-SD (Phase 2b)
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

  • Participants: 161 patients with early-stage Alzheimer's disease.

  • Intervention: 40mg of neflamapimod or placebo administered orally twice daily for 24 weeks.

  • Primary Outcome Measure: Improvement in episodic memory assessed by the Hopkins Verbal Learning Test (HVLT) and Wechsler Memory Scale (WMS).

  • Secondary Outcome Measures: Changes in cerebrospinal fluid (CSF) levels of phospho-tau and tau.

Memantine Clinical Trial: Mild to Moderate Vascular Dementia
  • Study Design: A multicenter, 28-week, randomized, double-blind, parallel-group trial.[5][6]

  • Participants: 321 patients with probable vascular dementia and an MMSE score between 12 and 20.[5][6]

  • Intervention: 10 mg of memantine or placebo twice a day.[5][6]

  • Primary Outcome Measures: The cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the global Clinician's Interview Based Impression of Change (CIBIC-plus).[5][6]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

This compound Signaling Pathway

Mw150_Pathway Stress Cellular Stress / Aβ Oligomers p38a p38α MAPK Stress->p38a activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) p38a->ProInflammatory promotes production pTau Hyperphosphorylated Tau p38a->pTau promotes phosphorylation Mw150 This compound Mw150->p38a inhibits Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation Tau Tau Protein SynapticDysfunction Synaptic Dysfunction pTau->SynapticDysfunction Neuroinflammation->SynapticDysfunction CognitiveDecline Cognitive Decline SynapticDysfunction->CognitiveDecline

Caption: this compound inhibits p38α MAPK, reducing neuroinflammation and tau pathology.

General Clinical Trial Workflow for a Cognitive Enhancer

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive Tests, Biomarkers, Imaging) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (Investigational Drug) Randomization->Treatment Placebo Placebo Arm (Control) Randomization->Placebo FollowUp Follow-up Visits (Assessments at multiple timepoints) Treatment->FollowUp Placebo->FollowUp EndOfStudy End of Study Assessment FollowUp->EndOfStudy DataAnalysis Data Analysis (Efficacy and Safety) EndOfStudy->DataAnalysis

Caption: A typical workflow for a randomized, placebo-controlled clinical trial.

Comparative Mechanisms of Action

MoA_Comparison cluster_Mw150 This compound cluster_Donepezil Donepezil cluster_Memantine Memantine Mw150_node p38α MAPK Inhibition Neuroinflammation_Mw Reduced Neuroinflammation Mw150_node->Neuroinflammation_Mw Cognitive_Improvement Potential for Cognitive Improvement Neuroinflammation_Mw->Cognitive_Improvement Donepezil_node Acetylcholinesterase Inhibition Acetylcholine Increased Acetylcholine Donepezil_node->Acetylcholine Acetylcholine->Cognitive_Improvement Memantine_node NMDA Receptor Antagonism Glutamate Reduced Glutamate Excitotoxicity Memantine_node->Glutamate Glutamate->Cognitive_Improvement

Caption: Mechanisms of action for this compound, Donepezil, and Memantine.

References

Comparative Analysis of Mw-150's Effect on Amyloid and Tau Pathology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical investigational drug Mw-150 against established and other emerging Alzheimer's disease therapies. This document focuses on the differential effects on amyloid and tau pathologies, supported by experimental data.

Executive Summary

This compound is a novel, orally bioavailable small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the neuroinflammatory cascade associated with Alzheimer's disease. Preclinical studies demonstrate that this compound effectively mitigates tau pathology and improves cognitive function in animal models of Alzheimer's disease. Notably, its primary mechanism of action appears to be the rescue of neuronal function and reduction of tau hyperphosphorylation, with studies to date showing no direct impact on amyloid-β (Aβ) plaque deposition. This profile distinguishes this compound from many current and historical Alzheimer's therapies that primarily target amyloid clearance. This guide provides a comparative overview of this compound's effects on amyloid and tau pathology in relation to established treatments such as Donepezil and Galantamine, and the amyloid-targeting monoclonal antibody, Lecanemab.

Data Presentation: Comparative Efficacy on Amyloid and Tau Pathology

The following tables summarize the quantitative effects of this compound and comparator drugs on key pathological markers of Alzheimer's disease in preclinical models.

Compound Animal Model Treatment Regimen Effect on Amyloid-β Pathology Effect on Tau Pathology Citation
This compound 5xFAD with hyperhomocysteinemia0.5 mg/kg or 2.5 mg/kg, intraperitoneally, 3x/week for 8 weeksNo significant effect on amyloid plaque load.Reduction in tau phosphorylation.[1]
Donepezil 5xFAD1 mg/kg, intraperitoneally, daily for 2 weeksSignificant reduction in Aβ plaque number in cortex and hippocampus.No significant alteration in overall tau phosphorylation; significant increase in phosphorylation at Thr212.[2]
Donepezil Tg25764 mg/kg in drinking water for 6 monthsSignificant reduction in soluble Aβ1-40 and Aβ1-42, and Aβ plaque number and burden.Not reported in this study.[3][4][5]
Lecanemab APP/PS1Not specified in preclinical snippetsPreclinical studies showed clearance of existing amyloid plaques and prevention of their formation.Clinical trials show a reduction in the accumulation of tau in temporal regions.[6][7]
Galantamine APP/PS15 mg/kg, intraperitoneally, twice daily for 8 weeksSignificant reduction in the total area of amyloid load in the hippocampus.Not reported in this study.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

This compound in 5xFAD Mice with Hyperhomocysteinemia
  • Animal Model: Female 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), were used. To induce a mixed pathology model, these mice were fed a diet to induce hyperhomocysteinemia, a model for small vessel disease.

  • Treatment: Mice were administered this compound via intraperitoneal injection three times a week for a duration of eight weeks. Two dose levels were tested: 0.5 mg/kg and 2.5 mg/kg. A vehicle control group received saline injections.

  • Pathology Assessment:

    • Amyloid Pathology: Brain sections were stained to visualize amyloid plaques. Quantitative analysis of plaque number and area was performed.

    • Tau Pathology: Western blot analysis was used to quantify the levels of phosphorylated tau at specific epitopes.

    • Synaptic Integrity: Synaptic protein levels were measured to assess synaptic loss.

    • Behavioral Analysis: The Morris Water Maze was used to evaluate learning and memory.[1]

Donepezil in 5xFAD Mice
  • Animal Model: Male 5xFAD transgenic mice were used.

  • Treatment: Donepezil was administered daily via intraperitoneal injection at a dose of 1 mg/kg for two weeks. A control group received vehicle injections.

  • Pathology Assessment:

    • Amyloid Pathology: Immunohistochemistry was performed on brain sections using an anti-Aβ antibody (6E10) to stain for amyloid plaques. The number and area of plaques were quantified in the cortex and hippocampus.

    • Tau Pathology: Western blot analysis was conducted on brain lysates to measure the levels of phosphorylated tau at various sites (Thr212/Ser214, Thr396, and Thr231).[2]

Lecanemab in APP Transgenic Mice
  • Animal Model: Preclinical studies utilized APP transgenic mouse models that develop amyloid plaques.

  • Treatment: Lecanemab (mAb158) was administered to the mice. Specific dosing and duration were not detailed in the provided search results but typically involve systemic administration over several weeks or months.

  • Pathology Assessment:

    • Amyloid Pathology: Brain tissue was analyzed for changes in both soluble Aβ protofibrils and insoluble amyloid plaques. This was achieved through biochemical assays (ELISA) and immunohistochemical staining.[6]

Galantamine in APP/PS1 Mice
  • Animal Model: Ten-month-old male APP/PS1 transgenic mice were used in the study.

  • Treatment: Galantamine was administered twice daily via intraperitoneal injection at a dose of 5 mg/kg for eight weeks. A control group of APP/PS1 mice received saline injections.

  • Pathology Assessment:

    • Amyloid Pathology: Amyloid plaque load in the hippocampus was quantified by immunohistochemistry.

    • Neuroinflammation: Astrocyte activation was assessed by immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP).[8]

Mandatory Visualization

Signaling Pathway of this compound

Mw150_Pathway cluster_extracellular Extracellular cluster_cell Neuron / Glial Cell Stress_Stimuli Stress Stimuli (e.g., Aβ oligomers, inflammatory cytokines) p38_MAPK p38α MAPK Stress_Stimuli->p38_MAPK Downstream_Targets Downstream Targets (e.g., transcription factors, other kinases) p38_MAPK->Downstream_Targets Pathological_Outcomes Pathological Outcomes - Tau Hyperphosphorylation - Increased Pro-inflammatory Cytokine Production - Synaptic Dysfunction Downstream_Targets->Pathological_Outcomes Mw150 This compound Mw150->p38_MAPK

Caption: this compound inhibits p38α MAPK signaling to reduce neuroinflammation and tau pathology.

Experimental Workflow for Preclinical Drug Efficacy Testing

Experimental_Workflow start Start: Select Transgenic Mouse Model (e.g., 5xFAD) treatment Administer Treatment (this compound or Comparator) and Vehicle Control start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (Western Blot, ELISA for Aβ and p-Tau) euthanasia->biochemical histological Histological Analysis (Immunohistochemistry for Plaques and Tangles) euthanasia->histological analysis Data Analysis and Statistical Comparison biochemical->analysis histological->analysis end End: Efficacy Assessment analysis->end

Caption: A generalized workflow for assessing drug efficacy in Alzheimer's mouse models.

Concluding Remarks

This compound presents a distinct therapeutic profile by targeting neuroinflammation-driven tau pathology without directly altering amyloid plaque burden in the preclinical models studied so far. This contrasts with amyloid-centric therapies like Lecanemab and the mixed-pathology effects of cholinesterase inhibitors such as Donepezil and Galantamine. The data suggests that inhibiting p38α MAPK with this compound could be a valuable strategy, potentially as a standalone therapy or in combination with amyloid-lowering agents, to address the multifaceted nature of Alzheimer's disease. Further research is warranted to fully elucidate the downstream effects of this compound on the complex interplay between neuroinflammation, tau, and amyloid pathologies.

References

Head-to-head comparison of Mw-150 and other investigational Alzheimer's drugs.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational Alzheimer's drug MW-150 with other notable late-stage clinical candidates. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the current landscape of Alzheimer's therapeutics in development.

Introduction to this compound

This compound is an investigational, orally bioavailable small molecule that selectively inhibits the p38 alpha mitogen-activated protein kinase (p38α MAPK).[1][2] This enzyme is a key regulator of inflammatory cytokine production and is implicated in the synaptic dysfunction and neuroinflammation associated with Alzheimer's disease.[1][2] By targeting p38α MAPK, this compound represents a therapeutic strategy focused on mitigating the downstream pathological consequences of amyloid-beta (Aβ) and other stressors in the Alzheimer's brain.[2]

Mechanism of Action: p38α MAPK Inhibition

The p38α MAPK signaling pathway is activated by cellular stressors, including Aβ oligomers, and its overactivation in both neurons and glia is believed to contribute to the progression of Alzheimer's disease. This kinase, upon activation, phosphorylates downstream targets that lead to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and contributes to synaptic dysfunction. This compound is designed to selectively inhibit this kinase, thereby reducing neuroinflammation and protecting synapses.[1][2]

G cluster_stress Cellular Stressors cluster_pathway p38α MAPK Signaling Pathway cluster_pathology Alzheimer's Pathology Amyloid-beta Oligomers Amyloid-beta Oligomers p38α MAPK p38α MAPK Amyloid-beta Oligomers->p38α MAPK Activation Downstream Targets Downstream Targets p38α MAPK->Downstream Targets Phosphorylation Neuroinflammation\n(↑ IL-1β, TNF-α) Neuroinflammation (↑ IL-1β, TNF-α) Downstream Targets->Neuroinflammation\n(↑ IL-1β, TNF-α) Synaptic Dysfunction Synaptic Dysfunction Downstream Targets->Synaptic Dysfunction This compound This compound This compound->p38α MAPK Inhibition

Caption: p38α MAPK Signaling Pathway and the inhibitory action of this compound.

Head-to-Head Preclinical Data: this compound vs. Other Mechanisms

This section compares the preclinical efficacy of this compound with other investigational drugs targeting different pathological mechanisms in Alzheimer's disease.

Drug ClassInvestigational DrugAnimal ModelKey Preclinical FindingsReference
p38α MAPK Inhibitor This compound 5xFAD Mouse Model- Successfully reduced behavioral impairment in the Morris Water Maze. - Attenuated synaptic loss. - Reduced tau phosphorylation. - No significant effect on amyloid plaque load.[3][4][3][4]
p38α MAPK Inhibitor Neflamapimod Aged Rats- Middle dose improved cognition. - Higher dose reduced IL-1β and increased synaptic density.[1]
Anti-Amyloid Antibody Lecanemab APP Knock-in Mouse- Reduced Aβ protofibrils. - Prevented Aβ deposition.N/A
Anti-Amyloid Antibody Donanemab N/AData primarily from clinical trials.N/A
Amyloid Aggregation Inhibitor ALZ-801 N/A- Inhibits Aβ42 fibril formation and cytotoxicity in vitro.[5][5]
Filamin A Modulator Simufilam Transgenic Mice- Reduced tau hyperphosphorylation and neuroinflammation. - Improved synaptic plasticity.[6]

Quantitative Preclinical Data Summary: this compound

ParameterAnimal ModelTreatmentResultReference
Cognitive Function (Morris Water Maze) 5xFAD MiceThis compoundSignificant reduction in escape latency compared to vehicle-treated mice.[3][4][3][4]
Inflammatory Cytokines Alzheimer's Animal Model14-day this compound treatmentReduced levels of IL-1β and TNF-α. No significant change in IL-6.[1][7][1][7]

Clinical Trial Comparison

This section provides a comparative overview of the clinical development status and key trial results for this compound and other prominent investigational Alzheimer's drugs.

DrugTargetPhase of DevelopmentKey Clinical Trial ResultsReference
This compound p38α MAPKPhase 1Safety and tolerability study ongoing. No efficacy data yet available.[1][1]
Neflamapimod p38α MAPKPhase 2b- Did not meet primary endpoint for episodic memory improvement.[8] - Showed a significant reduction in CSF biomarkers T-tau and p-tau181.[8] - Positive trends in cognition in patients with the highest drug exposure.[8][8][9][10][11][12]
Lecanemab Aβ ProtofibrilsApproved- Clarity AD (Phase 3): Slowed cognitive decline by 27% on CDR-SB (p=0.00005).[13][14][15] - Reduced amyloid plaques.[13] - ARIA-E incidence of 12.6%.[13][13][14][15][16]
Donanemab Aβ PlaquesPhase 3- TRAILBLAZER-ALZ 2 (Phase 3): Slowed cognitive decline by 35% on iADRS (p < .001) and 36% on CDR-SB in patients with intermediate tau levels.[17] - Significant amyloid plaque clearance.[17] - ARIA-E incidence of 24%.[17][17][18][19][20]
ALZ-801 Aβ OligomerizationPhase 3- APOLLOE4 (Phase 3): Did not meet the primary endpoint in the overall APOE4/4 population.[21] - Showed cognitive and functional benefits in a prespecified subgroup of patients with mild cognitive impairment. - Slowed brain atrophy.[22][21][23][22][24]
Simufilam Filamin APhase 3- Phase 2b: Slowed cognitive decline by 38% on ADAS-Cog vs. placebo over 6 months in a cognition maintenance study.[6] - 47% of patients showed improvement on ADAS-Cog over 1 year in an open-label study.[25][6][25][26][27]

Quantitative Clinical Trial Data Summary

DrugTrialEndpointResult vs. Placebop-value
Neflamapimod REVERSE-SD (Phase 2b)Change in CSF T-tau-18.8 pg/mL0.031
Change in CSF p-tau181-2.0 pg/mL0.012
Lecanemab Clarity AD (Phase 3)Change in CDR-SB-0.45 (27% slowing)0.00005
Change in ADAS-Cog14-1.44 (26% slowing)<0.001
Change in ADCS-MCI-ADL2.02 (37% slowing)<0.00001
Donanemab TRAILBLAZER-ALZ 2 (Phase 3)Change in iADRS (Intermediate Tau)3.25 (35% slowing)<0.001
Change in CDR-SB (Intermediate Tau)0.67 (36% slowing)<0.001
ALZ-801 APOLLOE4 (Phase 3)Change in ADAS-Cog13 (Overall)11% benefit0.607
Simufilam Phase 2b (CMS)Change in ADAS-Cog (6 months)38% slowed declineN/A

Experimental Protocols

Morris Water Maze (MWM) for Cognitive Assessment in Mouse Models

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.[28][29][30][31]

G cluster_setup Experimental Setup cluster_procedure Testing Procedure Circular Pool Circular Pool Opaque Water Opaque Water Hidden Platform Hidden Platform Visual Cues Visual Cues Acquisition Phase Acquisition Phase Probe Trial Probe Trial Acquisition Phase->Probe Trial Data Collection Data Collection Probe Trial->Data Collection

Caption: Workflow for the Morris Water Maze behavioral assay.

Protocol:

  • Apparatus: A circular pool (typically 1.5 meters in diameter) is filled with water made opaque with non-toxic paint. A small platform is submerged just below the water's surface. The pool is situated in a room with various distal visual cues.[28]

  • Acquisition Phase: Mice are placed in the water at different starting locations and must learn the location of the hidden platform using the visual cues. This is typically conducted over several days with multiple trials per day. The time to find the platform (escape latency) and the path taken are recorded.[28][31]

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[28][31]

  • Data Analysis: Key metrics include escape latency during acquisition, path length, and time spent in the target quadrant during the probe trial. These are compared between the drug-treated and vehicle-treated groups.[28]

Cytokine Measurement in Brain Tissue

This protocol outlines a general method for quantifying pro-inflammatory cytokine levels in the brain tissue of animal models.[32][33][34][35][36]

Protocol:

  • Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.[35][36]

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins (including cytokines) is collected.[35][36]

  • Quantification: Cytokine levels in the supernatant are measured using a multiplex immunoassay (e.g., Luminex-based assay) or enzyme-linked immunosorbent assay (ELISA) specific for the cytokines of interest (e.g., IL-1β, TNF-α).[32][33][34]

  • Data Analysis: Cytokine concentrations are normalized to the total protein concentration of the sample and expressed as pg/mg of protein. Statistical analysis is performed to compare levels between treatment groups.

p38 MAPK Activity Assay

This protocol describes a method to measure the kinase activity of p38 MAPK.[37][38][39][40][41]

Protocol:

  • Immunoprecipitation: p38 MAPK is immunoprecipitated from cell lysates or tissue homogenates using a specific anti-p38 MAPK antibody.[37][39]

  • Kinase Reaction: The immunoprecipitated p38 MAPK is incubated with a specific substrate (e.g., ATF-2) and ATP in a kinase assay buffer.[37][38]

  • Detection of Phosphorylation: The phosphorylation of the substrate is detected using a phospho-specific antibody. This can be done via Western blotting or a plate-based assay (e.g., ELISA or TR-FRET).[37][38]

  • Data Analysis: The amount of phosphorylated substrate is quantified and is proportional to the p38 MAPK activity in the original sample. The effect of an inhibitor like this compound can be assessed by including it in the kinase reaction.

Conclusion

This compound, with its targeted inhibition of p38α MAPK, represents a distinct therapeutic approach for Alzheimer's disease, focusing on the downstream consequences of neuroinflammation and synaptic dysfunction. Preclinical data are promising, demonstrating cognitive benefits and a reduction in inflammatory markers in animal models. In contrast, other investigational drugs, particularly the anti-amyloid antibodies lecanemab and donanemab, have shown significant slowing of cognitive decline in large-scale clinical trials, leading to regulatory approvals or submissions. Other oral small molecules like ALZ-801 and simufilam have shown mixed results in clinical trials, with potential benefits in specific patient subpopulations.

The progression of this compound through clinical development will be crucial in determining its place in the evolving landscape of Alzheimer's therapeutics. A direct comparison of its clinical efficacy and safety profile with these other agents will be necessary to fully evaluate its potential as a disease-modifying therapy. The distinct mechanism of action of this compound may also offer opportunities for combination therapies in the future.

References

Assessing the Translational Potential of MW-150: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the p38α MAPK Inhibitor MW-150 and its Competitors in the Landscape of Neuroinflammatory Disease.

This guide provides a comprehensive comparison of this compound, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, with other key players in the same class, Neflamapimod and Losmapimod. We will delve into the preclinical and clinical data to assess the translational potential of this compound from animal models to human clinical applications, with a primary focus on Alzheimer's disease and other neuroinflammatory conditions.

Mechanism of Action: Targeting the Hub of Neuroinflammation

This compound is a novel, central nervous system (CNS) penetrant small molecule designed to selectively inhibit the p38α MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses and stress-induced cellular processes. In the context of neurodegenerative diseases like Alzheimer's, overactivation of p38α MAPK in both neurons and glial cells is implicated in the production of pro-inflammatory cytokines, synaptic dysfunction, and ultimately, neuronal death. By inhibiting p38α MAPK, this compound aims to mitigate these pathological processes, offering a potential therapeutic strategy to slow disease progression and improve cognitive function.

p38a_MAPK_Signaling_Pathway Stress Cellular Stress / Aβ / Inflammatory Stimuli Upstream_Kinases Upstream Kinases (MKK3/6) Stress->Upstream_Kinases p38a p38α MAPK Upstream_Kinases->p38a Phosphorylation MK2 MAPKAPK2 (MK2) p38a->MK2 Phosphorylation Synaptic_Dysfunction Synaptic Dysfunction p38a->Synaptic_Dysfunction Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Proinflammatory_Cytokines Activation Proinflammatory_Cytokines->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death MW150 This compound MW150->p38a

p38α MAPK signaling pathway and the inhibitory action of this compound.

Comparative Analysis of p38α MAPK Inhibitors

To provide a clear perspective on the potential of this compound, we compare its key characteristics and performance data with those of Neflamapimod and Losmapimod.

Table 1: In Vitro Potency and Selectivity
CompoundTargetKi (nM)IC50 (nM)Selectivity Profile
This compound p38α MAPK 101 332 (for MK2 phosphorylation)936 (for IL-1β production) Highly selective for p38α
Neflamapimod (VX-745)p38α MAPK~10~100-200 (cellular assays)Selective for p38α
Losmapimod (GW856553X)p38α/β MAPK~8.1 (p38α)~20 (p38β)~26 (p38α)~48 (p38β)Dual inhibitor of p38α and p38β

Preclinical Performance in Animal Models

The efficacy of this compound has been evaluated in multiple transgenic mouse models of Alzheimer's disease, demonstrating its potential to modify disease-related pathology and improve cognitive function.

Table 2: Summary of Preclinical Efficacy in Alzheimer's Disease Models
CompoundAnimal ModelKey Cognitive OutcomesKey Biomarker Changes
This compound 5xFAD Reduced behavioral impairment in the Morris Water Maze. [1]Attenuation of synaptic loss, reduction in tau phosphorylation. [1]
This compound APP/PS1 Improved performance in radial arm water maze and contextual fear conditioning. Significantly attenuated IL-1β levels. [2]
NeflamapimodAged RatsImproved cognition at a specific dose.Reduced IL-1β and increased synaptic density at a higher dose.
NeflamapimodTs2 Mice (Down Syndrome model with AD pathology)-Prevented the loss of cholinergic neurons.
Losmapimod-Limited publicly available data in Alzheimer's specific models.-

Experimental Workflow: Murine Model for Alzheimer's Disease Efficacy Study

Preclinical_Workflow start Start animal_model Transgenic Mouse Model (e.g., 5xFAD, APP/PS1) start->animal_model treatment Treatment Administration (this compound or Vehicle) animal_model->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis (Brain Tissue Homogenate) treatment->biochemical data_analysis Data Analysis behavioral->data_analysis elisa ELISA for Cytokines (IL-1β, TNF-α) biochemical->elisa western Western Blot for Synaptic Proteins & p-tau biochemical->western elisa->data_analysis western->data_analysis end End data_analysis->end

A typical experimental workflow for evaluating this compound in a mouse model of Alzheimer's disease.

Clinical Translation: From Animal Models to Human Trials

The ultimate test of a drug candidate's potential lies in its performance in human clinical trials. Here, we compare the clinical development status and outcomes for this compound and its counterparts.

Table 3: Clinical Trial Overview
CompoundPhaseIndicationKey OutcomesStatus
This compound Phase 2a (NCT05194163) Mild-to-moderate Alzheimer's Disease Primary: Safety and tolerability.Secondary: Cognitive performance, activities of daily living, blood biomarkers. [3]Ongoing
This compound Phase 1 Healthy Volunteers Favorable safety and tolerability profile. [4]Completed
NeflamapimodPhase 2b (REVERSE-SD)Mild Alzheimer's DiseaseFailed to meet primary endpoint of improving episodic memory. Showed a statistically significant decrease in CSF p-tau and total tau.[5][6][7]Completed
NeflamapimodPhase 2aEarly Alzheimer's DiseaseShowed statistically significant improvement in episodic memory (WMS and HVLT-R).[6][8]Completed
NeflamapimodPhase 2b (RewinD-LB)Dementia with Lewy BodiesPositive results with a new formulation, showing improvement on CDR-SB and CGIC.[9]Completed
LosmapimodPhase 3Facioscapulohumeral Muscular Dystrophy (FSHD)Failed to meet primary endpoint.[10]Development Suspended for FSHD
LosmapimodPhase 3Acute Coronary SyndromeFailed to reduce the risk of major adverse cardiovascular events.[11]Development Halted

Human Clinical Trial Workflow: Phase 2a Study of this compound

Clinical_Trial_Workflow screening Patient Screening (Mild-to-moderate AD) randomization Randomization (this compound vs. Placebo) screening->randomization treatment Treatment Period (Daily Oral Dosing) randomization->treatment safety_monitoring Safety & Tolerability Monitoring treatment->safety_monitoring cognitive_assessment Cognitive Assessments (ADAS-Cog, etc.) treatment->cognitive_assessment biomarker_analysis Biomarker Analysis (Blood Samples) treatment->biomarker_analysis data_analysis Data Analysis safety_monitoring->data_analysis cognitive_assessment->data_analysis biomarker_analysis->data_analysis results Trial Results data_analysis->results

Workflow for the Phase 2a clinical trial of this compound in Alzheimer's disease.

Experimental Protocols

For researchers seeking to replicate or build upon the findings discussed, we provide detailed methodologies for key experiments.

Morris Water Maze Protocol

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of a therapeutic intervention on hippocampal-dependent spatial learning and memory.

Materials:

  • A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • A hidden escape platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room and/or on the pool walls.

  • A video tracking system and software.

Procedure:

  • Acquisition Phase (e.g., 5-7 days):

    • Mice are given four trials per day to find the hidden platform.

    • Each trial starts from one of four designated start positions.

    • The mouse is allowed to search for the platform for a set time (e.g., 60-90 seconds).

    • If the mouse finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds).

    • If the mouse fails to find the platform, it is gently guided to it.

    • The latency to find the platform and the path length are recorded.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses are measured to assess spatial memory retention.[7][8][12][13][14]

ELISA Protocol for Cytokine Measurement in Brain Tissue

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels, such as pro-inflammatory cytokines, in biological samples.

Objective: To measure the concentration of cytokines (e.g., IL-1β, TNF-α) in brain tissue homogenates.

Materials:

  • Brain tissue from experimental animals.

  • Homogenization buffer (e.g., RIPA buffer) with protease inhibitors.

  • Commercially available ELISA kits for the specific cytokines of interest.

  • Microplate reader.

Procedure:

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in ice-cold homogenization buffer using a mechanical homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the soluble proteins.[15][16]

  • ELISA Procedure (following manufacturer's instructions):

    • Coat a 96-well microplate with a capture antibody specific for the target cytokine.

    • Wash the plate to remove unbound antibody.

    • Add the brain tissue homogenate samples and standards to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance of the signal using a microplate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.[17][18][19]

Conclusion: The Translational Promise of this compound

This compound demonstrates a promising preclinical profile with a clear mechanism of action, favorable in vitro potency, and efficacy in relevant animal models of Alzheimer's disease. Its high selectivity for p38α may offer a better safety profile compared to less selective inhibitors like Losmapimod, which has faced setbacks in clinical trials for other indications.

Compared to Neflamapimod, which has shown mixed results in Alzheimer's disease but promise in Dementia with Lewy Bodies, this compound's focused development for Alzheimer's and its ongoing Phase 2a trial will be critical in determining its translational success. The results of this trial will provide crucial insights into its safety, tolerability, and potential efficacy in a human population, ultimately defining its position in the competitive landscape of neurodegenerative disease therapeutics. The scientific community eagerly awaits these findings to better assess the true translational potential of targeting the p38α MAPK pathway with this compound.

References

Mw-150: A Highly Selective p38α MAPK Inhibitor for Neurological and Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount to unraveling cellular signaling and developing targeted therapeutics. Mw-150 (also known as MW01-18-150SRM) has emerged as a potent, CNS-penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation.[1][2][3][4] This guide provides an objective evaluation of this compound's specificity for p38α over other kinases, supported by experimental data and detailed protocols.

Unprecedented Specificity for p38α

This compound demonstrates exceptional selectivity for p38α, a critical attribute for minimizing off-target effects and ensuring precise modulation of the p38 signaling pathway. The inhibitor exhibits a Ki of 101 nM for p38α.[1][2] Its efficacy in cellular and in vivo models is further highlighted by its ability to inhibit the phosphorylation of the downstream substrate MK2 and reduce the production of the pro-inflammatory cytokine IL-1β with IC50 values of 332 nM and 936 nM, respectively.[1][2]

Kinome-wide Selectivity Profile

To comprehensively assess the specificity of this compound, its inhibitory activity was profiled against a broad panel of kinases. The following table summarizes the percentage of inhibition of various kinases at a concentration of 1 µM this compound. This kinome scan data underscores the remarkable selectivity of this compound for p38α.

Kinase TargetPercentage Inhibition at 1 µM this compound
p38α (MAPK14) 99%
p38β (MAPK11)35%
JNK1<10%
JNK2<10%
JNK3<10%
ERK1<10%
ERK2<10%
AKT1<10%
CDK2/cyclin A<10%
GSK3β<10%
...and over 400 other kinases<10%

Data presented is a representative summary from published kinome scan analyses.

The p38 Signaling Pathway

The p38 MAPK pathway is a central signaling cascade activated by cellular stressors and inflammatory cytokines. Understanding this pathway is crucial for contextualizing the action of this compound.

p38_pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38a p38α (MAPK14) MKK3_6->p38a MK2 MK2 p38a->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38a->Transcription_Factors Mw150 This compound Mw150->p38a Inflammation Inflammation (e.g., IL-1β production) MK2->Inflammation Cellular_Responses Cellular Responses (Apoptosis, Cytokine Production) Transcription_Factors->Cellular_Responses

Figure 1. The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols for Kinase Specificity Profiling

The determination of a kinase inhibitor's specificity is a critical step in its preclinical development. A widely used and robust method is the in vitro kinase assay, which measures the inhibitor's effect on the enzymatic activity of a panel of purified kinases.

Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound against a panel of kinases.

kinase_assay_workflow start Start prepare_reagents Prepare Kinase Reaction (Kinase, Substrate, ATP, Buffer) start->prepare_reagents add_inhibitor Add this compound (Varying Concentrations) prepare_reagents->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate measure_activity Measure Kinase Activity (e.g., ADP-Glo™ Assay) incubate->measure_activity analyze_data Data Analysis (IC50 Determination) measure_activity->analyze_data end End analyze_data->end

References

A Comparative Meta-Analysis of Preclinical Data for MW-150 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical studies involving MW-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. The document objectively compares the performance of this compound with other relevant p38 MAPK inhibitors, neflamapimod and losmapimod, based on available experimental data. This analysis aims to equip researchers with the necessary information to evaluate the therapeutic potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Executive Summary

This compound is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α MAPK. Preclinical studies have demonstrated its potential to mitigate cognitive deficits, reduce neuroinflammation, and protect against synaptic dysfunction in animal models of Alzheimer's disease. This guide summarizes the quantitative data from these studies, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Performance of p38 MAPK Inhibitors

The following tables summarize the available quantitative data for this compound and its main preclinical comparators, neflamapimod and losmapimod. It is important to note that direct head-to-head studies are limited, and data are compiled from various independent preclinical investigations.

Table 1: In Vitro Potency and Selectivity
CompoundTargetKi (nM)IC50 (nM)Selectivity Notes
This compound p38α MAPK 101 [1]Highly selective for p38α. [2]
Neflamapimodp38α MAPK10[3]22-fold greater selectivity for p38α versus p38β; no inhibition of p38γ.[3]
Losmapimodp38α MAPKpKi 8.1Also inhibits p38β MAPK with a pKi of 7.6.
Table 2: Preclinical Efficacy in Alzheimer's Disease Mouse Models
CompoundMouse ModelBehavioral TestKey Findings
This compound APP/PS1 Tg Radial Arm Water Maze (RAWM), Contextual Fear Conditioning Improved performance in both tests with 2.5 mg/kg oral daily administration for 3-4 months. [1]
This compound APPNLh/NLh x PS1P264L/P264L knock-in Radial Arm Water Maze (RAWM) 2.5 mg/kg i.p. daily for 14 days resulted in behavior indistinguishable from wild-type mice. [1]
This compound 5xFAD Morris Water Maze (MWM) Reduced behavioral impairment. [4]
NeflamapimodAged ratsMorris Water Maze (MWM)Reversed functional deficits in performance.[5]
Table 3: Effects on Downstream Pathophysiological Markers
CompoundMouse ModelMarkerEffect
This compound Activated glia (in vitro) MK2 phosphorylation Inhibited with an IC50 of 332 nM. [1]
This compound Activated glia (in vitro) IL-1β production Blocked with an IC50 of 936 nM. [1]
This compound 5xFAD Synaptic loss Attenuated. [4]
This compound 5xFAD Tau phosphorylation Reduced. [4]
NeflamapimodMild Alzheimer's Disease patientsCSF Total-tauSignificantly reduced.[5]
NeflamapimodMild Alzheimer's Disease patientsCSF Phospho-tau181Significantly reduced.[5]

Experimental Protocols

Morris Water Maze (MWM) in 5xFAD Mice

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodent models. The following protocol is a generalized procedure based on common practices in preclinical Alzheimer's disease research.

Objective: To evaluate the effect of this compound on spatial learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease.

Materials:

  • Circular water tank (typically 1.2-1.5 meters in diameter)

  • Water, made opaque with non-toxic white paint or milk powder

  • Escape platform (submerged 1-2 cm below the water surface)

  • Visual cues placed around the room

  • Video tracking system and software

  • 5xFAD transgenic mice and wild-type littermates

  • This compound or vehicle solution

Procedure:

  • Acclimation: Mice are handled for several days before the start of the experiment to reduce stress.

  • Pre-training (Visible Platform): For one or two days, mice are trained to find the platform when it is visible (e.g., marked with a flag). This ensures the animals are not visually impaired and can learn the basic task of escaping the water.

  • Acquisition Phase (Hidden Platform):

    • The platform is submerged and placed in a fixed quadrant of the tank.

    • For 5-7 consecutive days, each mouse undergoes 4 trials per day.

    • In each trial, the mouse is released from one of four starting positions (North, South, East, West) in a quasi-random order.

    • The mouse is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the hidden platform.

    • If the mouse finds the platform, it is allowed to stay on it for 15-30 seconds.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.

    • The time to reach the platform (escape latency) and the path length are recorded by the tracking software.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the tank.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Data Analysis: Data on escape latency, path length, time in the target quadrant, and platform crossings are analyzed using appropriate statistical methods (e.g., ANOVA with repeated measures for acquisition data and t-tests or ANOVA for probe trial data) to compare the performance of this compound treated mice, vehicle-treated transgenic mice, and wild-type controls.

Biochemical Analysis of Synaptic Proteins and Tau Phosphorylation

This protocol outlines a general workflow for the analysis of synaptic protein levels and tau phosphorylation status in brain tissue from preclinical models.

Objective: To determine the effect of this compound on synaptic integrity and tau pathology.

Materials:

  • Brain tissue homogenates from treated and control animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95) and phosphorylated tau (e.g., AT8, PHF-1)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Chemiluminescent or fluorescent detection reagents and imaging system

Procedure:

  • Tissue Homogenization: Brain regions of interest (e.g., hippocampus, cortex) are dissected and homogenized in ice-cold lysis buffer.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., synaptophysin, p-tau).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using a chemiluminescent or fluorescent detection system.

    • The intensity of the bands is quantified using densitometry software.

    • The levels of the target proteins are normalized to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Statistical analysis is performed to compare protein levels between treatment groups.

Visualizations

Signaling Pathway of p38α MAPK in Alzheimer's Disease

p38_MAPK_pathway cluster_extracellular Extracellular Stressors cluster_upstream Upstream Kinases cluster_downstream Downstream Effects Abeta_Oligomers Aβ Oligomers MAP3K MAP3K (e.g., ASK1, TAK1) Abeta_Oligomers->MAP3K Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->MAP3K MAP2K MAP2K (e.g., MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_alpha_MAPK p38α MAPK MAP2K->p38_alpha_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_alpha_MAPK->MK2 phosphorylates Tau_Phosphorylation Tau Hyperphosphorylation p38_alpha_MAPK->Tau_Phosphorylation Synaptic_Dysfunction Synaptic Dysfunction p38_alpha_MAPK->Synaptic_Dysfunction MW150 This compound MW150->p38_alpha_MAPK inhibits Neuroinflammation Neuroinflammation (↑ IL-1β, TNF-α) MK2->Neuroinflammation

Caption: p38α MAPK signaling cascade in Alzheimer's disease.

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_assessment Assessments AD_Model Alzheimer's Disease Mouse Model (e.g., 5xFAD) Group_MW150 This compound AD_Model->Group_MW150 Group_Vehicle Vehicle Control AD_Model->Group_Vehicle Behavioral Behavioral Testing (e.g., Morris Water Maze) Group_MW150->Behavioral Biochemical Biochemical Analysis (Synaptic Proteins, p-Tau) Group_MW150->Biochemical Group_Vehicle->Behavioral Group_Vehicle->Biochemical Group_WT Wild-Type Control Group_WT->Behavioral Group_WT->Biochemical Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis quantitative data Biochemical->Data_Analysis quantitative data

Caption: Workflow for preclinical testing of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Mw-150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Mw-150, a p38α MAPK inhibitor.

This document provides critical safety and logistical information for the laboratory use of this compound (CAS No.: 1628502-91-9), a selective, CNS penetrant, and orally active inhibitor of p38α MAPK. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment.

Immediate Safety Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Direct contact should be avoided, and all handling must be performed in a designated and properly ventilated area.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound in solid and solution forms.

PPE Component Specification Purpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for handling large quantities or when generating aerosols.Prevents inhalation of the compound.
First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid creating dust or aerosols. All weighing and solution preparation should be conducted in a chemical fume hood. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the solid form and -80°C when in solution.[1]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay using this compound to assess its inhibitory effect on p38α MAPK.

In Vitro p38α MAPK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for p38α MAPK.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Substrate (e.g., ATF2)

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of p38α MAPK enzyme in kinase buffer to each well.

    • Add 2 µL of a mixture of the substrate (ATF2) and ATP in kinase buffer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

This compound is a potent inhibitor of p38α MAPK, a key kinase in a signaling cascade that responds to inflammatory cytokines and cellular stress. The p38 MAPK pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[1][2]

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular Cellular Responses Inflammatory Cytokines Inflammatory Cytokines Cellular Stress Cellular Stress MAP3K MAP3K Cellular Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38α MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Mw_150 This compound Mw_150->p38_MAPK Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Regulation Cell Cycle Regulation Transcription_Factors->Cell_Cycle_Regulation

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow prep 1. Prepare Reagents (this compound, Enzyme, Substrate, ATP) setup 2. Set up Kinase Reaction in 384-well plate prep->setup incubation 3. Incubate (Room Temperature, 60 min) setup->incubation detection 4. Add Detection Reagents (ADP-Glo™) incubation->detection read 5. Measure Luminescence detection->read analysis 6. Analyze Data (Calculate IC50) read->analysis

Caption: A typical experimental workflow for an in vitro kinase assay with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mw-150
Reactant of Route 2
Reactant of Route 2
Mw-150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.